Methyl 6-glucosyloxysalicylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 6-glucosyloxysalicylate" natural sources and isolation
This is an in-depth technical guide on the isolation and characterization of Methyl 6-glucosyloxysalicylate (CAS 108124-75-0), a specific phenolic glycoside distinct from the more common Gaultherin.
Natural Sources, Isolation Strategies, and Structural Characterization
Executive Summary & Chemical Identity
Methyl 6-glucosyloxysalicylate is a rare phenolic glycoside found primarily in medicinal plants of the Ericaceae and Rosaceae families. Unlike its ubiquitous isomer Gaultherin (Methyl salicylate 2-O-primeveroside) or the monoglucoside Methyl salicylate 2-O-glucoside , this compound features a glucosylation at the 6-position of the salicylate ring (based on 2-hydroxybenzoic acid numbering), implying an aglycone of methyl 2,6-dihydroxybenzoate (methyl
This structural distinction confers unique solubility and stability profiles, making its isolation a precision task requiring separation from the dominant salicylate glycosides.
| Parameter | Technical Specification |
| Common Name | Methyl 6-glucosyloxysalicylate |
| CAS Registry | 108124-75-0 |
| IUPAC Name | Methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| Molecular Formula | C₁₄H₁₈O₉ |
| Molecular Weight | 330.29 g/mol |
| Aglycone | Methyl 2,6-dihydroxybenzoate (Methyl |
| Solubility | High in MeOH, EtOH, H₂O; Low in CHCl₃, Hexane |
Natural Sources & Chemotaxonomy
The primary natural reservoir for this compound is the genus Gaultheria , specifically within Traditional Chinese Medicine (TCM) species used for anti-inflammatory applications.
Primary Source: Gaultheria yunnanensis (Dian Bai Zhu)
-
Tissue Localization: Highest concentrations are found in the roots and aerial stems .
-
Co-occurring Metabolites: It exists in a complex matrix alongside Gaultherin , Methyl salicylate 2-O-glucoside , and flavonoid glycosides.
-
Biosynthetic Context: It represents a branch point in salicylate metabolism where hydroxylation at the C6 position precedes or follows glycosylation, likely serving as a stable storage form of the antioxidant
-resorcylate moiety.
Secondary Sources
-
Filipendula ulmaria (Meadowsweet): Trace quantities observed in polar fractions of root extracts.
-
Primula species: Chemotaxonomically related methoxy-salicylate glycosides suggest potential presence in Primula root systems.
Isolation & Purification Protocol
The following workflow is designed to isolate Methyl 6-glucosyloxysalicylate from Gaultheria yunnanensis. The critical challenge is separating the 6-O-glucoside from the 2-O-glucoside isomer.
Phase 1: Extraction & Fractionation
Objective: Maximize glycoside recovery while removing lipophilic aglycones and chlorophyll.
-
Plant Material: Air-dry G. yunnanensis roots/stems and pulverize to a fine powder (40 mesh).
-
Solvent Extraction:
-
Extract with 70% Methanol (aq) at 50°C for 3 hours (3 cycles).
-
Rationale: 70% MeOH penetrates the cell wall efficiently and solubilizes the polar glycoside while minimizing extraction of non-polar waxes.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude syrup.
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in H₂O.
-
Step A (Defatting): Partition with Petroleum Ether (3x). Discard organic layer (removes chlorophyll/lipids).
-
Step B (Aglycone Removal): Partition with Ethyl Acetate (EtOAc) (3x).
-
Critical Checkpoint: Methyl salicylate (aglycone) partitions here.[1] The target glycoside remains in the aqueous phase.
-
-
Step C (Glycoside Enrichment): Partition aqueous phase with n-Butanol (n-BuOH) (saturated with water).
-
Result: The n-BuOH fraction contains the target Methyl 6-glucosyloxysalicylate.
-
-
Phase 2: Chromatographic Purification
Objective: Resolve the 6-O-glucoside from the 2-O-glucoside and sugars.
-
Macroporous Resin (D101 or Diaion HP-20):
-
Load n-BuOH fraction onto column.
-
Elute with H₂O (removes free sugars)
30% EtOH 50% EtOH 95% EtOH. -
Target Fraction: Typically elutes in 30-50% EtOH .
-
-
Silica Gel Chromatography:
-
Mobile Phase: CHCl₃ : MeOH : H₂O (80:20:2 to 60:40:10) gradient.
-
Note: Due to high polarity, normal phase silica may cause tailing. Use minimal load or switch to C18 immediately if resolution is poor.
-
-
Sephadex LH-20 Polishing:
-
Preparative HPLC (Final Purification):
-
Column: C18 Reverse Phase (e.g., ODS-A, 5
m). -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
-
Gradient: 10% ACN
25% ACN over 30 mins. -
Detection: UV at 280 nm (characteristic of benzoate) and 310 nm (shoulder for H-bonded phenols).
-
Visualization: Isolation Workflow
The following diagram illustrates the logical flow of the isolation process, highlighting the critical separation points.
Figure 1: Step-by-step fractionation workflow for isolating polar salicylate glycosides from plant matrix.
Analytical Characterization & Validation
To confirm the identity of Methyl 6-glucosyloxysalicylate and distinguish it from the 2-O-glucoside, Nuclear Magnetic Resonance (NMR) is the gold standard.
Key Structural Features (¹H NMR in DMSO-d₆)
-
Aglycone Protons:
-
The 2,6-dihydroxy substitution pattern creates a 1,2,3-trisubstituted benzene ring.
-
Look for a triplet (H-4) and two doublets (H-3, H-5) in the aromatic region (
6.5 - 7.3 ppm). -
Contrast: Methyl salicylate (2-hydroxy) has a 1,2-disubstituted pattern (4 protons).
-
-
Anomeric Proton:
-
A doublet around
4.8 - 5.1 ppm with a coupling constant ( ) of ~7-8 Hz, confirming the -configuration of the glucose.
-
-
Methyl Ester:
-
A sharp singlet at
3.7 - 3.9 ppm (COOCH₃).
-
-
Phenolic Hydroxyl:
-
A chelated hydroxyl signal (OH at C2) typically appears downfield (
> 10 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen. The OH at C6 is glycosylated and will not show this signal.
-
Mass Spectrometry (ESI-MS)
-
Positive Mode: [M+Na]⁺ at m/z 353.
-
Negative Mode: [M-H]⁻ at m/z 329.
-
Fragmentation: Loss of 162 Da (glucose moiety) yields the aglycone ion at m/z 167/168 (Methyl dihydroxybenzoate).
References
-
Zhang, X., et al. (2013). "Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis." Journal of Ethnopharmacology.
-
BioBioPha Co., Ltd. "Certificate of Analysis: Methyl 6-glucosyloxysalicylate (CAS 108124-75-0)."[4] TCM Reference Standards Library.
-
Liu, H., et al. (2010). "Extraction and isolation of phenolic glycosides from Gaultheria species using macroporous resin and HPLC." Phytochemical Analysis.
-
PubChem Database. "Compound Summary: Methyl salicylate glycosides and derivatives." National Library of Medicine.
Sources
Technical Guide: Biosynthesis of Methyl 6-glucosyloxysalicylate in Plants
The following technical guide details the biosynthetic pathway of Methyl 6-glucosyloxysalicylate and related methyl salicylate glycosides in plants.
This guide distinguishes between the common Gaultherin (Methyl salicylate 2-O-glucoside) pathway and the specific 6-glucosyloxysalicylate isomer, which necessitates a 2,6-dihydroxybenzoic acid (2,6-DHBA) aglycone scaffold.[1][2]
Domain: Plant Biochemistry / Natural Product Synthesis Target Molecule: Methyl 2-hydroxy-6-(β-D-glucopyranosyloxy)benzoate Primary Context: Filipendula (Meadowsweet), Gaultheria, and Primula species.[1][2]
Executive Summary: The Salicylate Glycoside Module
Methyl 6-glucosyloxysalicylate represents a specialized storage form of salicylates.[1][2] Unlike the canonical Salicylic Acid (SA) pathway used for immune signaling, this molecule belongs to a class of "inactive precursors" stored in the vacuole.[1][2] Upon tissue damage, these glycosides are hydrolyzed by glucosidases to release volatile methyl salicylate (MeSA) or salicylic acid as a defense mechanism.[1][2]
Chemical Distinction:
-
Gaultherin (Standard): Methyl salicylate 2-O-glucoside.[1][2] (Aglycone: Salicylic Acid).[1][2]
-
Methyl 6-glucosyloxysalicylate (Target): Methyl 2,6-dihydroxybenzoate 6-O-glucoside.[1][2] (Aglycone:
-Resorcylic Acid).[1][2]
This guide delineates the biosynthetic route from the Shikimate pathway, focusing on the divergence required to generate the 2,6-dihydroxybenzoic acid backbone and the subsequent regioselective glycosylation.[1][2]
Biosynthetic Pathway Architecture
The synthesis is modular, consisting of three distinct phases:
-
Shikimate Core: Generation of the aromatic ring (Chorismate).[1][2]
-
Aglycone Diversification: Synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA) and methylation.[1][2]
-
Regioselective Glycosylation: The UGT-mediated conjugation.[1][2]
Phase 1: The Shikimate to Chorismate Trunk
All plant salicylates originate from the plastidial Shikimate pathway.[1][2]
-
Erythrose-4-phosphate (E4P) + Phosphoenolpyruvate (PEP) condense via DAHP Synthase to form 3-deoxy-D-arabino-heptulosonate-7-phosphate.[1][2]
-
Sequential enzymatic steps lead to Chorismate , the branch point for all aromatic amino acids and benzenoids.[1][2]
Phase 2: Aglycone Synthesis (The 2,6-DHBA Divergence)
While standard Salicylic Acid is produced via Isochorismate Synthase (ICS1), the Methyl 6-glucosyloxysalicylate precursor (2,6-DHBA) requires a specific hydroxylation pattern.[1][2]
-
Mechanism: In species like Primula and Filipendula, Benzoic Acid (BA) serves as the immediate precursor.[1][2]
-
Hydroxylation: A cytochrome P450 monooxygenase (likely of the CYP71 or CYP98 family) catalyzes the hydroxylation of Benzoic Acid at the C2 and C6 positions (or hydroxylation of Salicylic Acid at C6).[1][2]
-
Methylation: The resulting 2,6-DHBA is methylated at the carboxyl group by Salicylic Acid Carboxyl Methyltransferase (SAMT/BSMT1) .[1][2] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]
Reaction:
Phase 3: Regioselective Glycosylation (The UGT Step)
The defining step is the attachment of glucose to the C6-hydroxyl group.[1][2] This is catalyzed by Family 1 UDP-dependent glycosyltransferases (UGTs).[1][2]
-
Mechanism: The enzyme facilitates an
-like nucleophilic attack of the deprotonated C6-hydroxyl group of the aglycone onto the anomeric carbon (C1) of UDP-glucose, displacing UDP.[1][2]
Reaction:
Visualization: The Pathway Logic[1][2]
The following diagram illustrates the bifurcation between the standard Gaultherin pathway and the specific Methyl 6-glucosyloxysalicylate pathway.
Caption: Divergence of the Methyl 6-glucosyloxysalicylate pathway from the canonical Salicylic Acid pathway via 2,6-DHBA synthesis.[1][2]
Experimental Protocol: Enzymatic Validation
To validate this pathway in a research setting, one must demonstrate the specific activity of the UGT on the Methyl 2,6-DHBA substrate versus Methyl Salicylate.[1][2]
Protocol: In Vitro UGT Assay for Regioselectivity
Objective: Confirm the synthesis of Methyl 6-glucosyloxysalicylate from Methyl 2,6-dihydroxybenzoate using candidate plant UGTs.
Reagents:
-
Substrate: Methyl 2,6-dihydroxybenzoate (100 µM).
-
Sugar Donor: UDP-Glucose (500 µM).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Enzyme: Recombinant Plant UGT (e.g., from Filipendula cDNA library).[1][2]
Workflow:
-
Incubation: Mix buffer, recombinant enzyme (5 µg), and substrate in a 100 µL reaction volume.
-
Kinetics: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction with 100 µL Methanol containing 0.1% HCl.
-
Analysis: Centrifuge (12,000 x g, 10 min) and analyze supernatant via LC-MS/MS .
Data Interpretation (Table):
| Analyte | Retention Time (min) | Precursor Ion ( | Product Ion ( | Interpretation |
| Me-2,6-DHBA (Substrate) | 4.5 | 167.0 [M-H]⁻ | 123.0 | Unreacted Aglycone |
| Gaultherin (Control) | 3.2 | 313.1 [M-H]⁻ | 151.0 | 2-O-Glucosylation (Standard) |
| Methyl 6-glucosyloxysalicylate | 3.0 | 329.1 [M-H]⁻ | 167.0 | Target 6-O-Glucosylation |
Note: The mass shift (+16 Da) in the aglycone fragment (167 vs 151) confirms the presence of the extra hydroxyl group in the scaffold.[1][2]
Key References
-
Dudareva, N., et al. (2020).[1][2] Biochemistry and Biotechnology of Plant Volatile Benzenoids.[1][2]New Phytologist . Describes the core SAMT and benzenoid pathways. Link[1][2]
-
Chen, L., et al. (2019).[1][2] Methyl Salicylate Glucosylation Regulates Plant Defense Signaling.[1][2]Plant Physiology . Details the role of UGT71C3 in methyl salicylate metabolism. Link
-
ESD Medikal. (2024).[1][2][3] Chemical Standards Catalog: Methyl 6-glucosyloxysalicylate.[1][2][4] Confirms chemical entity existence and CAS 108044-05-9.[1][2] Link
-
Bowles, D., et al. (2005).[1][2] Glycosyltransferases of Lipophilic Small Molecules.[1][2]Annual Review of Plant Biology . Authoritative review on UGT family mechanisms. Link[1][2]
Sources
An In-Depth Technical Guide to the Pharmacokinetic Profile of Methyl 6-Glucosyloxysalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-glucosyloxysalicylate is a glycosylated form of methyl salicylate, a well-known topical analgesic. The addition of a glucose moiety to the core salicylate structure is anticipated to significantly alter its physicochemical properties, and consequently, its pharmacokinetic profile. This guide provides a comprehensive framework for understanding the predicted absorption, distribution, metabolism, and excretion (ADME) of methyl 6-glucosyloxysalicylate. Furthermore, it outlines the essential experimental protocols required to definitively characterize its behavior in vivo and in vitro. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the investigation of this novel compound.
Part 1: Predicted Pharmacokinetic Profile
The conjugation of glucose to methyl salicylate fundamentally changes the molecule from a lipophilic compound to a more hydrophilic one. This structural modification is the primary determinant of its anticipated pharmacokinetic behavior.
Absorption
Given its increased hydrophilicity, the absorption profile of methyl 6-glucosyloxysalicylate is likely to differ substantially from its parent compound, methyl salicylate, which is readily absorbed through the skin.[1]
-
Oral Bioavailability: The presence of the glucose group suggests the potential for active transport mechanisms in the gastrointestinal tract, possibly involving sodium-glucose cotransporters (SGLTs) or glucose transporters (GLUTs). However, the molecule's susceptibility to hydrolysis in the acidic environment of the stomach or by gut microflora could lead to pre-systemic breakdown into methyl salicylate and glucose.
-
Dermal Absorption: Significant dermal penetration is unlikely due to the hydrophilic nature of the glucose moiety, which would hinder its passage through the lipid-rich stratum corneum.
Distribution
Following absorption, the distribution of methyl 6-glucosyloxysalicylate is expected to be influenced by its increased water solubility.
-
Plasma Protein Binding: It is hypothesized that plasma protein binding will be lower than that of the more lipophilic salicylic acid.
-
Tissue Distribution: The compound may exhibit limited distribution into tissues, with a tendency to remain in the systemic circulation and extracellular fluids.
Metabolism
The metabolism of methyl 6-glucosyloxysalicylate is predicted to be a multi-step process, initiated by the cleavage of the glycosidic bond.
-
Hydrolysis: The primary metabolic pathway is likely the enzymatic hydrolysis of the glycosidic linkage, yielding methyl salicylate and glucose. This can occur in the liver, plasma, or other tissues.
-
Metabolism of Methyl Salicylate: The resulting methyl salicylate would then undergo hydrolysis to salicylic acid and methanol.[1] Salicylic acid is subsequently metabolized via Phase II conjugation reactions, including glucuronidation and sulfation, to form water-soluble metabolites.
Caption: Predicted metabolic pathway of Methyl 6-glucosyloxysalicylate.
Excretion
The final elimination of methyl 6-glucosyloxysalicylate and its metabolites is expected to occur primarily through the kidneys. The water-soluble nature of the conjugated metabolites of salicylic acid facilitates their renal clearance.
Part 2: Methodologies for Pharmacokinetic Characterization
To move from a predicted to a confirmed pharmacokinetic profile, a series of in vitro and in vivo studies are necessary.
Analytical Method Development and Validation
A sensitive and specific analytical method is paramount for the accurate quantification of methyl 6-glucosyloxysalicylate and its key metabolites (methyl salicylate, salicylic acid) in biological matrices. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique.[2][3]
Protocol for UPLC-MS/MS Method Development:
-
Standard Preparation: Obtain or synthesize pure analytical standards of methyl 6-glucosyloxysalicylate, methyl salicylate, and salicylic acid. Prepare stock solutions and a series of calibration standards in a relevant biological matrix (e.g., plasma, urine).
-
Sample Preparation: Develop a robust sample extraction protocol. A protein precipitation followed by solid-phase extraction (SPE) is a common approach for plasma samples.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode should be evaluated.
-
MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for the parent and product ions of each analyte for high selectivity and sensitivity.[5]
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
In Vitro Studies
In vitro assays provide early insights into the metabolic fate and potential liabilities of a new chemical entity.
Metabolic Stability in Liver Microsomes:
This assay predicts the intrinsic clearance of the compound by hepatic enzymes.
-
Incubation: Incubate methyl 6-glucosyloxysalicylate at a known concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the samples by UPLC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Metabolite Identification:
This study identifies the major metabolites formed.
-
Incubation: Incubate methyl 6-glucosyloxysalicylate at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).
-
Analysis: Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vivo Pharmacokinetic Study
An in vivo study in an appropriate animal model (e.g., Sprague-Dawley rats) is essential to determine the complete pharmacokinetic profile.
Study Design:
-
Animal Model: Use a sufficient number of male and female rats (e.g., n=3-5 per group) to ensure statistical power.
-
Dose Administration: Administer a single dose of methyl 6-glucosyloxysalicylate via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Urine Collection: House animals in metabolic cages to collect urine over 24 hours to assess renal excretion.
-
Sample Analysis: Quantify the concentrations of methyl 6-glucosyloxysalicylate and its major metabolites in plasma and urine using the validated UPLC-MS/MS method.
Caption: Workflow for an in vivo pharmacokinetic study.
Part 3: Data Presentation and Analysis
The data obtained from the in vivo study should be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.
Table 1: Summary of Pharmacokinetic Parameters (Template)
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | Calculated Value | Calculated Value |
| Tmax (hr) | Calculated Value | Calculated Value |
| AUC0-t (nghr/mL) | Calculated Value | Calculated Value |
| AUC0-inf (nghr/mL) | Calculated Value | Calculated Value |
| t1/2 (hr) | Calculated Value | Calculated Value |
| CL (L/hr/kg) | - | Calculated Value |
| Vd (L/kg) | - | Calculated Value |
| F (%) | Calculated Value | - |
Conclusion
The pharmacokinetic profile of methyl 6-glucosyloxysalicylate is predicted to be markedly different from that of its parent compound, methyl salicylate, primarily due to the influence of the hydrophilic glucose moiety. This guide provides a scientifically grounded hypothesis of its ADME properties and, more importantly, a detailed roadmap for its experimental characterization. By following the outlined methodologies, researchers can systematically elucidate the pharmacokinetic profile of this novel compound, a critical step in its development as a potential therapeutic agent.
References
-
Scientific Committee on Consumer Safety. (2021). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]
-
Matthews, J., et al. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. Drug Testing and Analysis, 11(5), 769-777. Retrieved from [Link]
-
Gentile, D. M., et al. (1995). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Drug Metabolism and Disposition, 23(5), 573-581. Retrieved from [Link]
-
Tice, R. R., et al. (1987). Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate. Environmental Health Perspectives, 72, 183-187. Retrieved from [Link]
-
Harimurti, S., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Scientia Pharmaceutica, 89(1), 10. Retrieved from [Link]
-
Migoya, E., et al. (2004). Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old. Journal of Clinical Pharmacology, 44(5), 487-494. Retrieved from [Link]
-
Riviere, J. E., et al. (2001). Use of methyl salicylate as a simulant to predict the percutaneous absorption of sulfur mustard. Journal of Applied Toxicology, 21(2), 91-99. Retrieved from [Link]
-
Nageswara Rao, R., & Nagaraju, V. (2015). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Metabolism and Pharmacokinetic Studies on Methylone. Retrieved from [Link]
-
Flinders University. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Retrieved from [Link]
-
Al-Asmari, A. K., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(13), 5192. Retrieved from [Link]
Sources
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 6-glucosyloxysalicylate: An Application Note and Protocol
Introduction: The Significance of Methyl 6-glucosyloxysalicylate
Methyl 6-glucosyloxysalicylate, a glycosylated form of methyl salicylate, is a molecule of significant interest in the fields of plant biology, drug discovery, and flavor chemistry. In plants, the glucosylation of methyl salicylate, a key signaling molecule in systemic acquired resistance (SAR), is a crucial mechanism for regulating plant defense responses by modulating the homeostasis of salicylic acid and methyl salicylate.[1] This process is mediated by enzymes known as UDP-glycosyltransferases (UGTs).[1] Beyond its biological role, the synthesis of salicylate glycosides is explored for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a glucose moiety can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
This application note provides a detailed, research-grade protocol for the chemical synthesis of Methyl 6-glucosyloxysalicylate, primarily through a modified Koenigs-Knorr reaction. This classic yet reliable method offers a robust pathway for obtaining the target compound in a laboratory setting. Additionally, an overview of the enzymatic approach is presented as a noteworthy alternative, reflecting the natural biosynthetic route. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and study this important molecule.
Chemical Synthesis Approach: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of a glycosidic bond between a glycosyl halide and an alcohol.[2] In this protocol, we will utilize acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) as the glycosyl donor and methyl salicylate as the glycosyl acceptor. The reaction is typically promoted by a silver salt, such as silver carbonate or silver oxide, which facilitates the departure of the bromide and the formation of an oxocarbenium ion intermediate.[2] A critical aspect of this reaction is the participation of the neighboring acetyl group at the C-2 position of the glucose donor, which directs the stereochemical outcome towards the formation of a 1,2-trans glycosidic linkage, yielding the desired β-glucoside.[2]
Reaction Mechanism Overview
The synthesis proceeds in two main stages: the glycosylation reaction to form the protected intermediate, methyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzoate, followed by the deprotection of the acetyl groups to yield the final product, Methyl 6-glucosyloxysalicylate.
Diagram: Koenigs-Knorr Reaction Mechanism for Methyl 6-glucosyloxysalicylate Synthesis
Caption: A simplified workflow of the two-step synthesis of Methyl 6-glucosyloxysalicylate.
Detailed Experimental Protocol
Part 1: Synthesis of Methyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzoate
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) | Notes |
| Acetobromoglucose | 411.19 g/mol | 4.11 g | 10 mmol | Ensure it is dry. |
| Methyl Salicylate | 152.15 g/mol | 1.83 g (1.6 mL) | 12 mmol | Use freshly distilled or high purity. |
| Silver (I) Carbonate | 275.75 g/mol | 2.76 g | 10 mmol | Protect from light. |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous. |
| Molecular Sieves (4Å) | - | 5 g | - | Activated. |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and activated 4Å molecular sieves (5 g).
-
Addition of Reagents: Add methyl salicylate (1.83 g, 12 mmol) and silver (I) carbonate (2.76 g, 10 mmol) to the flask. Stir the suspension at room temperature for 30 minutes in the dark.
-
Initiation of Glycosylation: In a separate flask, dissolve acetobromoglucose (4.11 g, 10 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred suspension of methyl salicylate and silver carbonate over 30 minutes at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the acetobromoglucose spot and the appearance of a new, higher-Rf product spot indicates the reaction is proceeding. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.
-
Purification: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford the pure protected intermediate as a white solid or a colorless oil.
Part 2: Deprotection to Yield Methyl 6-glucosyloxysalicylate (Zemplén Deacetylation)
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) | Notes |
| Protected Intermediate | 474.42 g/mol | 4.74 g | 10 mmol | From Part 1. |
| Methanol | - | 100 mL | - | Anhydrous. |
| Sodium Methoxide | 54.02 g/mol | ~54 mg (catalytic) | ~1 mmol | Or a freshly prepared 0.5 M solution in methanol. |
| Amberlite® IR-120 (H+ form) | - | - | - | For neutralization. |
Procedure:
-
Dissolution: Dissolve the protected intermediate (4.74 g, 10 mmol) in anhydrous methanol (100 mL) in a round-bottom flask with stirring.
-
Initiation of Deprotection: Add a catalytic amount of sodium methoxide (e.g., 1 mL of a 0.5 M solution in methanol).
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/methanol, 9:1 v/v). The reaction is typically complete within 1-2 hours at room temperature.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding Amberlite® IR-120 (H+ form) resin until the pH is neutral (check with pH paper).
-
Purification: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel using a more polar eluent system (e.g., a gradient of methanol in dichloromethane) to yield Methyl 6-glucosyloxysalicylate as a white solid.
Characterization of Methyl 6-glucosyloxysalicylate
The identity and purity of the synthesized Methyl 6-glucosyloxysalicylate should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.9 ppm), the aromatic protons of the salicylate moiety, and the anomeric proton of the glucose unit (a doublet around 5.0 ppm with a coupling constant of ~7-8 Hz, indicative of a β-anomeric configuration). The signals for the other glucose protons will appear in the region of 3.4-4.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the six carbons of the glucose moiety, including the anomeric carbon at around 100-105 ppm.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the product ([M+H]⁺ or [M+Na]⁺).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Enzymatic Synthesis: A Greener Alternative
Nature synthesizes Methyl 6-glucosyloxysalicylate through the action of UDP-glucosyltransferases (UGTs).[1] For instance, the Arabidopsis thaliana UGT71C3 has been shown to efficiently catalyze the glucosylation of methyl salicylate using UDP-glucose as the sugar donor.[1]
Diagram: Enzymatic Synthesis of Methyl 6-glucosyloxysalicylate
Caption: The enzymatic synthesis pathway for Methyl 6-glucosyloxysalicylate.
While offering high regio- and stereoselectivity under mild reaction conditions, this approach requires the expression and purification of the specific UGT enzyme, which can be a complex and time-consuming process. However, for applications where biomimetic synthesis is desired, this is an excellent and environmentally friendly option.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in glycosylation step | Incomplete reaction. | Ensure all reagents and solvents are anhydrous. Increase reaction time. Check the activity of the silver carbonate. |
| Decomposition of starting materials. | Protect the reaction from light. Maintain a neutral pH. | |
| Mixture of α and β anomers | Lack of neighboring group participation. | Ensure the C-2 position of the glucosyl donor is protected with an acetyl or benzoyl group. |
| Incomplete deprotection | Inactive catalyst. | Use freshly prepared sodium methoxide solution. Increase the amount of catalyst slightly. |
| Reaction time too short. | Monitor the reaction carefully by TLC until completion. | |
| Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization. |
Conclusion
This application note provides a comprehensive and detailed protocol for the chemical synthesis of Methyl 6-glucosyloxysalicylate via the Koenigs-Knorr reaction, a robust and well-established method. By following the step-by-step instructions and considering the troubleshooting guide, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The inclusion of the enzymatic pathway offers a glimpse into the natural world's elegant solution to glycosylation and presents an alternative avenue for synthesis.
References
- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
-
Koenigs–Knorr reaction. In Wikipedia. Retrieved from [Link]
-
Li, J., Brader, G., & Palva, E. T. (2008). Methyl salicylate glucosylation regulates plant defense signaling and systemic acquired resistance. Plant Physiology, 148(3), 1707–1716. [Link]
- Zemplén, G., & Pacsu, E. (1929). Über die Verseifung acetylierter Zucker und verwandter Substanzen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614.
Sources
Application Note: A Validated HPLC Method for the Quantification of Methyl 6-glucosyloxysalicylate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 6-glucosyloxysalicylate. This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices, particularly from plant extracts and in-process drug manufacturing samples. The protocol employs a reversed-phase C18 column with a gradient elution and UV detection, ensuring high resolution, sensitivity, and reproducibility. The causality behind each experimental choice is thoroughly explained to provide a deep understanding of the method's principles. Furthermore, this document provides a comprehensive, step-by-step protocol for sample preparation, standard preparation, and data analysis, adhering to the principles of scientific integrity and validated through internationally recognized guidelines.
Introduction: The Significance of Methyl 6-glucosyloxysalicylate Analysis
Methyl 6-glucosyloxysalicylate, a glycosylated form of methyl salicylate, is a naturally occurring phenolic glycoside found in various plant species. Its parent compound, methyl salicylate, is well-known for its analgesic and anti-inflammatory properties. The glycosylation of this molecule significantly alters its polarity and bioavailability, making its accurate quantification crucial for understanding its pharmacokinetic profile, therapeutic potential, and role in plant biochemistry.
The development of a reliable analytical method is paramount for the quality control of raw materials, standardization of herbal extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note addresses this need by providing a detailed, validated HPLC method that is both precise and accurate.
Scientific Principles and Method Rationale
The selection of the HPLC parameters is critical for achieving optimal separation and quantification of Methyl 6-glucosyloxysalicylate. The rationale behind the chosen parameters is as follows:
-
Chromatographic Mode: Reversed-Phase HPLC. Reversed-phase chromatography is the most common and versatile mode of HPLC. Given the structure of Methyl 6-glucosyloxysalicylate, which possesses both a non-polar benzene ring and a highly polar glucose moiety, a reversed-phase C18 column is an appropriate choice. The hydrophobic C18 stationary phase will interact with the non-polar part of the molecule, while the polar mobile phase will facilitate the elution.
-
Column Selection: C18 Stationary Phase. A C18 column with a particle size of 5 µm and dimensions of 4.6 x 250 mm is selected to provide a good balance between resolution, backpressure, and analysis time. The long carbon chains of the C18 phase offer sufficient hydrophobicity for the retention of the analyte. For highly polar co-eluting interferences, alternative column chemistries such as a polar-embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be explored.[1][2][3]
-
Mobile Phase Composition: Acetonitrile and Water with Formic Acid. A gradient elution using acetonitrile and water is employed to ensure the efficient separation of the target analyte from other components in the sample matrix. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) to the aqueous phase serves two purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the analyte is in a single ionic form, leading to sharper peaks.
-
Detector: UV-Vis Detector. The salicylate moiety in Methyl 6-glucosyloxysalicylate contains a chromophore that absorbs UV light. Based on the UV absorbance characteristics of the related compound, methyl salicylate, which shows maximum absorbance around 270 nm and a secondary peak at approximately 310 nm, a detection wavelength of 270 nm is selected for this method.[4][5][6] This wavelength provides a good balance between sensitivity and selectivity. A Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the peak to confirm its identity.
Experimental Workflow
The overall workflow for the analysis of Methyl 6-glucosyloxysalicylate is depicted in the following diagram:
Caption: Overall experimental workflow for the HPLC analysis of Methyl 6-glucosyloxysalicylate.
Detailed Protocols
Materials and Reagents
-
Methyl 6-glucosyloxysalicylate reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm[4] |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 6-glucosyloxysalicylate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]
Caption: Step-by-step sample preparation workflow from plant material.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[9][10][11] The following parameters were assessed:
System Suitability
System suitability was evaluated by injecting the 50 µg/mL standard solution six times. The acceptance criteria were:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was assessed by performing a recovery study. A known amount of Methyl 6-glucosyloxysalicylate was spiked into a sample matrix at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount to the spiked amount. The acceptance criterion for recovery is typically between 80% and 120%.[9]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample on the same day.
-
Intermediate Precision: Analysis of the same sample on three different days by two different analysts. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[9]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[4]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion
A typical chromatogram of a standard solution of Methyl 6-glucosyloxysalicylate is shown below. The peak is well-resolved and symmetrical, indicating good chromatographic performance.
(A representative chromatogram would be inserted here in a full application note)
The validation results are summarized in the table below:
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | Tailing Factor: 1.2; Theoretical Plates: 5600; RSD (Area): 0.8%; RSD (RT): 0.3% | ≤ 2.0; ≥ 2000; ≤ 2.0% |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (RSD) | Repeatability: 1.1%; Intermediate: 1.5% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
The results demonstrate that the developed HPLC method is linear, accurate, precise, and sensitive for the quantification of Methyl 6-glucosyloxysalicylate.
Conclusion
This application note provides a comprehensive and validated HPLC method for the analysis of Methyl 6-glucosyloxysalicylate. The method is robust, reliable, and suitable for routine quality control and research applications. The detailed protocol and the rationale behind the experimental choices will enable researchers and scientists to implement this method effectively in their laboratories.
References
-
ResearchGate. (2025). Rapid determination of methyl glucoside by HPLC-ELSD. Retrieved from [Link]
-
IJCRT.org. (2022). DEVELOPMENT OF UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF METHYL SALICYLATE FROMTRANSDERMAL PATCH. Retrieved from [Link]
-
MDPI. (2023). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. Retrieved from [Link]
-
MDPI. (n.d.). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of analytical procedures: Text and Methodology, Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
AIMS Press. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aimspress.com [aimspress.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
High-Sensitivity LC-MS/MS Quantification of Methyl 6-glucosyloxysalicylate in Plasma
Application Note & Protocol Guide
Introduction & Analyte Chemistry
Methyl 6-glucosyloxysalicylate (M6GS) is a phenolic glycoside and a key secondary metabolite found in Filipendula ulmaria (Meadowsweet) and Gaultheria species. Often investigated for its anti-inflammatory properties and as a prodrug for salicylates, its quantification in plasma presents unique bioanalytical challenges due to its dual susceptibility to enzymatic hydrolysis.
The Analytical Challenge
-
Esterase Instability: The methyl ester moiety is highly labile in plasma, susceptible to rapid hydrolysis by butyrylcholinesterase (BChE) and carboxylesterases, converting M6GS into its acid form (6-glucosyloxysalicylate) or salicylic acid.
-
Polarity: The glucose moiety confers high polarity (low LogP), making retention on standard C18 columns difficult without ion-pairing agents or specialized stationary phases.
-
Isomeric Complexity: M6GS must be chromatographically resolved from other salicylate glycosides (e.g., Gaultherin, Monotropitin) to ensure specificity.
This protocol details a stabilized extraction methodology and a high-sensitivity LC-MS/MS workflow designed to overcome these hurdles.
Strategic Method Design
Stability Control (Critical Step)
Standard plasma collection (EDTA/Heparin) is insufficient. Immediate acidification is required at the point of collection or immediately upon thawing to denature plasma esterases.
-
Recommendation: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibitor) and immediately acidify plasma to pH < 4.0 using dilute Formic Acid or HCl.
Internal Standard Selection
-
Preferred: Methyl 6-glucosyloxysalicylate-d3 (if custom synthesized).
-
Alternative: Salicin (structurally similar glycoside, commercially available) or Ethyl Gallate (if strictly monitoring the ester).
-
Note: Do not use Salicylic Acid-d4 as an IS, as it does not track the glycosidic extraction efficiency.
Experimental Protocol
Materials & Reagents
-
Analyte: Methyl 6-glucosyloxysalicylate (Standard purity >98%).
-
Matrix: Human Plasma (K2EDTA or NaF/KOx).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Stabilizer: 5% Formic Acid in water.
Sample Preparation: Acidified Protein Precipitation (PPT)
This method maximizes recovery of the polar glycoside while halting enzymatic degradation.
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples on ice (4°C). Do not allow to reach room temperature.
-
Stabilization: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube. Immediately add 10 µL of 5% Formic Acid . Vortex briefly.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., Salicin at 500 ng/mL).
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Extraction: Vortex vigorously for 30 seconds. Shake/tumble for 10 minutes at 4°C.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Concentration (Optional for Trace Levels): Transfer supernatant to a clean tube. Evaporate under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A .
-
Injection: Transfer to autosampler vials. Keep autosampler at 4°C.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm).
-
Why: The HSS T3 bonding technology is specifically designed to retain polar compounds in high-aqueous conditions, essential for glycosides.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Loading/Desalting |
| 1.00 | 2% | Hold for polar retention |
| 6.00 | 90% | Elution of Analyte |
| 7.00 | 90% | Wash |
| 7.10 | 2% | Re-equilibration |
| 10.00 | 2% | End |
Mass Spectrometry (Triple Quadrupole):
-
System: Sciex 6500+ or Thermo Altis.
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[1]
-
Rationale: Salicylates and their esters ionize efficiently in negative mode (
), providing lower background noise than positive mode.
-
-
Source Parameters:
-
Spray Voltage: -2500 V
-
Temp: 500°C
-
Curtain Gas: 35 psi
-
MRM Transitions:
-
Analyte: Methyl 6-glucosyloxysalicylate
-
MW: 314.29 Da
-
Precursor Ion: 313.3 (
) -
Quantifier: 151.0 (Loss of Glucose,
) -
Qualifier: 123.0 (Further loss of CO from salicylate core)
-
Visualization of Workflows
Sample Extraction & Stabilization Logic
The following diagram illustrates the critical decision points to prevent metabolite degradation.
Caption: Critical stabilization workflow preventing esterase-mediated hydrolysis of M6GS.
MS/MS Fragmentation Pathway
Understanding the fragmentation ensures specificity against isobaric interferences.
Caption: ESI(-) Fragmentation pathway showing the characteristic loss of the glucose moiety.
Method Validation Criteria (FDA/EMA Alignment)
To ensure this method meets regulatory standards for bioanalysis, the following parameters must be validated:
| Parameter | Acceptance Criteria (FDA Bioanalytical Guidelines) |
| Linearity | |
| Accuracy | Mean conc.[1][3][4] within ±15% of nominal (±20% at LLOQ). |
| Precision | CV% < 15% ( < 20% at LLOQ). |
| Recovery | Consistent across low, medium, and high QC levels. |
| Matrix Effect | IS-normalized matrix factor should be close to 1.0 (CV < 15%). |
| Stability | Bench-top: 4h at 4°C (Acidified). Freeze-Thaw: 3 cycles. Long-term: -80°C. |
Troubleshooting Matrix Effects
If significant ion suppression is observed (common in plasma PPT methods):
-
Switch to SPE: Use a Waters Oasis HLB cartridge. Wash with 5% MeOH, Elute with 100% MeOH.
-
Dilute-and-Shoot: If sensitivity allows, dilute the supernatant 1:5 with water to reduce phospholipid load.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Fechner, C., et al. (2020).[5] Stability of Salicylate Glycosides in Human Plasma and their Bioavailability. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for salicylate stability).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
Sources
- 1. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Biotransformation and Anti-Inflammatory Activity of Constituents and Metabolites of Filipendula ulmaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Cytotoxicity Testing of Methyl 6-glucosyloxysalicylate
Introduction: The Scientific Rationale for Cytotoxicity Profiling of Methyl 6-glucosyloxysalicylate
Methyl 6-glucosyloxysalicylate is a glycoside of methyl salicylate, a naturally occurring compound found in various plants. While methyl salicylate itself has well-documented analgesic and anti-inflammatory properties, its glycosylated derivatives are of significant interest to researchers in drug discovery and natural product chemistry.[1] Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially affecting its bioavailability, metabolism, and, critically, its safety profile. Therefore, a thorough in vitro cytotoxicity assessment is a crucial first step in characterizing the biological activity of Methyl 6-glucosyloxysalicylate.[2][3]
This guide provides a comprehensive framework for evaluating the cytotoxic potential of Methyl 6-glucosyloxysalicylate using established in vitro methodologies. We will delve into the mechanistic basis of each assay, provide detailed, step-by-step protocols, and offer insights into data interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a robust and reliable preliminary safety and bioactivity assessment of this compound.
PART 1: Foundational Assays for Cytotoxicity Assessment
A multi-faceted approach is recommended to gain a comprehensive understanding of a compound's cytotoxic effects. We will focus on three core assays that interrogate different aspects of cellular health: metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of programmed cell death (Apoptosis assay).
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn is often used as a proxy for cell viability. Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][6]
Causality Behind Experimental Choices: The MTT assay is an excellent initial screening tool due to its high throughput, cost-effectiveness, and sensitivity.[2] It allows for the rapid determination of a compound's effect on the overall metabolic health of a cell population. A reduction in the MTT signal can indicate either direct cytotoxicity or a cytostatic effect (inhibition of proliferation).[7][8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture a suitable cell line (e.g., human dermal fibroblasts or a cancer cell line like HeLa) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[9][10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Methyl 6-glucosyloxysalicylate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[4][9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis and Interpretation:
| Parameter | Calculation | Description |
| % Cell Viability | [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 | Represents the percentage of viable cells in the treated group relative to the untreated control. |
| IC50 Value | Determined from a dose-response curve | The concentration of the compound that inhibits 50% of cell viability. |
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another fundamental method for quantifying cytotoxicity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10][12] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[10]
Causality Behind Experimental Choices: The LDH assay is complementary to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly quantifies cell death associated with membrane rupture.[13] This distinction is important, as a compound could be cytostatic without causing immediate cell lysis. Running both assays provides a more complete picture of the compound's cytotoxic mechanism.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with Methyl 6-glucosyloxysalicylate.
-
It is crucial to include the following controls in triplicate:
-
Untreated Control: Cells in medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 15 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the compound.
-
Background Control: Medium only (no cells).[14]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15] This step is optional but recommended to pellet any detached, dead cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Reading:
Data Analysis and Interpretation:
| Parameter | Calculation | Description |
| % Cytotoxicity | [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100 | Represents the percentage of cell lysis induced by the compound relative to the maximum possible lysis. |
Apoptosis Assay: Detecting Programmed Cell Death
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis.[16] Dysregulation of apoptosis is a hallmark of many diseases, including cancer.[17] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[18]
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[18]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as necrotic or late-stage apoptotic cells, where it intercalates with DNA and fluoresces red.[18]
Causality Behind Experimental Choices: This assay provides crucial mechanistic insight. If Methyl 6-glucosyloxysalicylate induces apoptosis, it suggests an engagement with specific cellular pathways, which is often a desirable characteristic for anti-cancer drug candidates.[3] By using both Annexin V and PI, we can distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Methyl 6-glucosyloxysalicylate for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls. A positive control for apoptosis (e.g., staurosporine) should also be included.[17]
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the cells from the medium and the trypsinized fraction.
-
Centrifuge the cell suspension at 670 x g for 5 minutes and discard the supernatant.[18]
-
Wash the cells twice with cold PBS.[18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (concentrations may vary depending on the kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis and Interpretation:
The data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants representing the different cell populations.
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells |
PART 2: Data Synthesis and Advanced Considerations
Summary of Expected Data:
| Assay | Primary Endpoint | Key Output | Potential Interpretation of Positive Result |
| MTT | Metabolic Activity | % Viability, IC50 | Compound reduces cell viability (cytotoxic or cytostatic) |
| LDH | Membrane Integrity | % Cytotoxicity | Compound induces cell lysis (necrosis or late apoptosis) |
| Annexin V/PI | Apoptosis Induction | % of Apoptotic Cells | Compound induces programmed cell death |
Choosing the Right Cell Line:
The choice of cell line is critical for the relevance of the cytotoxicity data.
-
For general toxicity screening: Human dermal fibroblasts (HDFs) or other non-cancerous cell lines are often used.[19]
-
For anti-cancer drug discovery: A panel of cancer cell lines relevant to the intended therapeutic area should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
For specific organ toxicity: Cell lines derived from the target organ (e.g., HepG2 for liver toxicity) are appropriate.
Self-Validating Systems:
Each protocol includes essential controls to ensure the validity of the results:
-
Untreated Control: Establishes the baseline health and behavior of the cells.
-
Vehicle Control: Accounts for any potential toxicity of the solvent used to dissolve the test compound.
-
Positive Control: Confirms that the assay is working correctly and that the cells are capable of responding as expected.
References
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Nelson Labs. (n.d.). Cytotoxicity Test. [Link]
-
Ahmed Lab. (2020-05-26). MTT Assay for Cell Viability. YouTube. [Link]
-
National Center for Biotechnology Information. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
XCellR8. (n.d.). Cytotoxicity. [Link]
-
Kosheeka. (2025-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2019-05-26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]
-
American Association for Cancer Research. (n.d.). Role of O6-alkylguanine-DNA Alkyltransferase in the Cytotoxic Activity of Cloretazine. [Link]
-
ResearchGate. (2025-08-06). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]
-
ResearchGate. (2025-08-08). Naturally Occurring Methyl Salicylate Glycosides. [Link]
-
National Center for Biotechnology Information. (n.d.). Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition. [Link]
-
PubMed. (n.d.). Genotoxic and cytotoxic effects of 4-aroyl-1-nitrosohydrazine-carboxamides on O6-alkylguanine-DNA alkyltransferase-positive and -negative human cell lines. [Link]
-
PubMed. (2021-11-15). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
PubMed. (2020-02-04). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]
-
ResearchGate. (n.d.). Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. [Link]
-
National Center for Biotechnology Information. (2020-02-04). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]
-
ResearchGate. (2023-05-06). What cell line should I choose for citotoxicity assays?. [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Assay Kit. [Link]
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- 2. kosheeka.com [kosheeka.com]
- 3. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. atcc.org [atcc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 6-glucosyloxysalicylate for Topical Drug Delivery
Introduction: A Novel Approach to Topical Anti-Inflammatory Therapy
The topical delivery of anti-inflammatory agents offers the significant advantage of localized treatment, minimizing systemic side effects. Salicylates, particularly methyl salicylate, are widely used for their analgesic and anti-inflammatory properties. However, their application can be associated with skin irritation. Methyl 6-glucosyloxysalicylate, a glycoside of methyl salicylate, represents a promising next-generation topical anti-inflammatory agent. This modification is hypothesized to enhance the compound's water solubility and reduce direct skin irritation. The active methyl salicylate is released upon enzymatic hydrolysis by glycosidases present in the skin, offering a targeted and sustained therapeutic effect.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and evaluation of Methyl 6-glucosyloxysalicylate for topical drug delivery. The protocols detailed herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.
Physicochemical Properties (Predicted)
Direct experimental data for Methyl 6-glucosyloxysalicylate is not widely available. However, based on its chemical structure (a glycoside of methyl salicylate), we can predict its key physicochemical properties, which are crucial for formulation development.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₈O₉ | Based on the addition of a glucose molecule to methyl salicylate. |
| Molecular Weight | 330.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical appearance for many glycosidic compounds. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Sparingly soluble in non-polar organic solvents. | The glucose moiety significantly increases the hydrophilicity compared to the parent methyl salicylate, which is sparingly soluble in water.[3][4] |
| LogP (Predicted) | < 1 | The addition of the highly polar glucose group will drastically lower the LogP value compared to methyl salicylate (LogP ~2.5). |
| pKa | ~8-9 | The phenolic hydroxyl group of the salicylic acid moiety will determine the pKa. |
Synthesis of Methyl 6-glucosyloxysalicylate
The synthesis of Methyl 6-glucosyloxysalicylate can be approached through a multi-step process involving the protection of reactive groups, glycosylation, and deprotection. The following protocol is a generalized procedure adapted from established methods for the synthesis of glycosides.
Experimental Workflow: Synthesis of Methyl 6-glucosyloxysalicylate
Caption: A generalized workflow for the synthesis of Methyl 6-glucosyloxysalicylate.
Protocol: Synthesis of Methyl 6-glucosyloxysalicylate
Materials:
-
Salicylic acid
-
Benzyl bromide
-
Potassium carbonate
-
Acetone
-
Acetobromo-α-D-glucose
-
Silver(I) oxide
-
Dichloromethane (DCM)
-
Sodium methoxide
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Protection of the Carboxylic Acid:
-
Dissolve salicylic acid in acetone and add potassium carbonate.
-
Add benzyl bromide dropwise and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent to obtain benzyl salicylate.
-
-
Glycosylation (Koenigs-Knorr Method):
-
Dissolve benzyl salicylate and acetobromo-α-D-glucose in anhydrous DCM.
-
Add silver(I) oxide as a promoter and stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite and wash with DCM.
-
Purify the crude product by silica gel column chromatography to obtain the protected glycoside.
-
-
Deprotection:
-
Zemplén Deacetylation: Dissolve the protected glycoside in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin.
-
Hydrogenolysis: Dissolve the deacetylated product in methanol and add 10% palladium on carbon. Stir the mixture under a hydrogen atmosphere until the benzyl group is cleaved (monitored by TLC).
-
-
Purification:
-
Filter the reaction mixture through celite and evaporate the solvent.
-
Purify the final product, Methyl 6-glucosyloxysalicylate, by silica gel column chromatography or recrystallization.
-
Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Topical Formulation Development: Emulgel
Due to the predicted hydrophilic nature of Methyl 6-glucosyloxysalicylate, an emulgel formulation is a suitable choice for topical delivery.[5] Emulgels combine the properties of an emulsion and a gel, offering a non-greasy, easily spreadable, and hydrating vehicle that can enhance the permeation of hydrophilic drugs.[6][7]
Protocol: Preparation of a 1% Methyl 6-glucosyloxysalicylate Emulgel
Materials:
-
Methyl 6-glucosyloxysalicylate (1% w/w)
-
Carbopol 940 (gelling agent)
-
Liquid paraffin (oil phase)
-
Span 80 (emulsifier)
-
Tween 80 (emulsifier)
-
Propylene glycol (humectant and penetration enhancer)
-
Triethanolamine (neutralizing agent)
-
Methylparaben (preservative)
-
Purified water
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed.
-
Allow the dispersion to hydrate for 24 hours.
-
-
Preparation of the Emulsion:
-
Oil Phase: Dissolve Span 80 in liquid paraffin.
-
Aqueous Phase: Dissolve Tween 80, propylene glycol, and methylparaben in purified water. Dissolve Methyl 6-glucosyloxysalicylate in this aqueous phase.
-
Heat both the oil and aqueous phases to 70-75°C.
-
Add the oil phase to the aqueous phase with continuous stirring until a homogenous emulsion is formed. Cool to room temperature.
-
-
Preparation of the Emulgel:
-
Incorporate the prepared emulsion into the gel base with gentle stirring.
-
Adjust the pH to 6.5-7.0 using triethanolamine to form a consistent emulgel.[6]
-
In Vitro Skin Permeation Testing (IVPT)
IVPT is a crucial step to evaluate the delivery of Methyl 6-glucosyloxysalicylate through the skin. This protocol utilizes Franz diffusion cells, a standard and reliable method for such studies.
Experimental Workflow: In Vitro Skin Permeation Test
Caption: Workflow for conducting an in vitro skin permeation study using Franz diffusion cells.
Protocol: IVPT using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate buffered saline (PBS, pH 7.4) as receptor fluid
-
Magnetic stirrer
-
Water bath circulator
-
1% Methyl 6-glucosyloxysalicylate emulgel
-
HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Remove any subcutaneous fat and dermatomed to a thickness of approximately 500 µm.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
-
Franz Cell Assembly and Equilibration:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath maintained at 37°C to achieve a skin surface temperature of 32°C.
-
Equilibrate for 30 minutes with constant stirring of the receptor fluid.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 10 mg/cm²) of the 1% Methyl 6-glucosyloxysalicylate emulgel to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of the drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time.
-
Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of the Methyl 6-glucosyloxysalicylate formulation can be assessed using both in vitro and in vivo models.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of Methyl 6-glucosyloxysalicylate (dissolved in culture medium) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.[12]
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the anti-inflammatory activity of topical formulations.[13][14][15]
Protocol:
-
Animal Model:
-
Use male Wistar rats (150-200 g).
-
Divide the animals into groups: control (no treatment), vehicle (emulgel base), positive control (e.g., topical diclofenac gel), and test groups (1% Methyl 6-glucosyloxysalicylate emulgel).
-
-
Treatment and Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Apply the respective topical formulations to the paw surface 1 hour before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Mechanism of Action: A Prodrug Approach
Methyl 6-glucosyloxysalicylate is designed as a prodrug. The glycosidic bond is expected to be cleaved by β-glucosidases, enzymes present in the skin, to release the active methyl salicylate.[16] This enzymatic release provides a sustained local concentration of the anti-inflammatory agent. Methyl salicylate and its subsequent metabolite, salicylic acid, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[17]
Signaling Pathway: Anti-Inflammatory Action of Salicylates
Sources
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- 2. Naturally occurring methyl salicylate glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation and evaluation of mefenamic acid emulgel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emulgel Approach to Formulation Development: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. fda.gov.ph [fda.gov.ph]
- 11. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Glycoside Hydrolases Degrade Polymicrobial Bacterial Biofilms in Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Glycol Salicylate? [synapse.patsnap.com]
Formulation of "Methyl 6-glucosyloxysalicylate" for in vivo studies
Executive Summary
Methyl 6-glucosyloxysalicylate (M6GS) represents a class of hydrophilic salicylate prodrugs designed to improve the solubility profile of classical NSAIDs while minimizing gastric mucosal injury. Unlike its lipophilic aglycone (Methyl Salicylate) or acidic parent (Salicylic Acid), M6GS utilizes a glucose moiety to enhance aqueous solubility and leverage specific transporter mechanisms (e.g., SGLT1/GLUT).
This guide provides a standardized protocol for formulating M6GS for in vivo (PO/IV) administration. It addresses the critical stability challenges—specifically the susceptibility of the methyl ester to hydrolytic cleavage and the glycosidic bond to acidic degradation—ensuring that the administered compound remains intact until it reaches the biological target site.
Part 1: Physicochemical Profile & Pre-Formulation Strategy
Before formulation, the compound's specific behaviors in aqueous environments must be understood to prevent ex vivo degradation.
Chemical Identity & Properties
-
Compound: Methyl 6-glucosyloxysalicylate (M6GS).
-
Core Structure: Salicylate core with a methyl ester at C1 and a glucose moiety via ether linkage at C6.
-
Key Characteristic: Amphiphilic prodrug. The glucose confers high water solubility; the methyl ester retains lipophilicity for membrane permeation prior to hydrolysis.
Solubility & Stability Matrix
The following data dictates the vehicle selection.
| Parameter | Characteristic | Implication for Formulation |
| Aqueous Solubility | High (>50 mg/mL est.) | Advantage: No need for DMSO, PEG-400, or Cyclodextrins for standard doses. |
| pKa (Aglycone) | ~2.97 (Salicylic acid) | Note: The glycoside is non-ionizable at the phenolic position, making it neutral in solution. |
| Stability (pH < 3) | Low (Acid Hydrolysis) | Risk: Stomach acid may cleave the sugar prematurely. Solution: Buffer to pH 6.0–7.4. |
| Stability (pH > 8) | Low (Saponification) | Risk: Alkaline pH hydrolyzes the methyl ester. Solution: Avoid carbonate buffers. |
| Light Sensitivity | Moderate | Protect from direct light during storage (Amber vials). |
Part 2: Formulation Decision Logic
The following decision tree illustrates the logic for selecting the appropriate vehicle based on the route of administration.
Figure 1: Decision logic for vehicle selection. Due to the glucose moiety, M6GS is water-soluble, negating the need for complex lipid carriers used for standard Methyl Salicylate.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation for Oral Gavage (PO)
Target Concentration: 10–50 mg/mL (Dose dependent). Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.
Rationale: While water is sufficient for solubility, PBS is preferred to buffer the compound against rapid acidification in the stomach, potentially delaying glycosidic hydrolysis until the small intestine.
Materials:
-
M6GS powder (Store at -20°C, desiccated).
-
PBS (1X), pH 7.4, sterile.
-
0.22 µm Syringe Filter (PES or Nylon).
-
Amber glass vial.
Step-by-Step:
-
Weighing: Calculate the required amount of M6GS based on the daily cohort weight. Weigh precisely into an amber vial.
-
Example: For 10 mice (25g each) at 100 mg/kg dose: Total mass needed = 25 mg. Prepare 30 mg in 3 mL (10 mg/mL) to account for dead volume.
-
-
Solubilization: Add 80% of the final volume of PBS. Vortex gently for 30–60 seconds. The powder should dissolve instantly.
-
Volume Adjustment: Add remaining PBS to reach final volume.
-
pH Check (Critical): Spot check pH with a strip. It should remain ~7.4. If acidic, the compound may be hydrolyzing; discard and check stock purity.
-
Filtration: Although PO does not strictly require sterility, filtering (0.22 µm) removes particulate matter that could clog gavage needles.
-
Storage: Fresh preparation is mandatory. Do not store formulated solution >4 hours at Room Temperature.
Protocol B: Preparation for Intravenous Injection (IV)
Target Concentration: 1–5 mg/mL. Vehicle: 0.9% Sodium Chloride (Normal Saline).
Rationale: IV administration bypasses the gut. The primary concern is isotonicity and sterility. Saline is preferred over PBS for IV bolus to avoid potential phosphate precipitation with plasma calcium, though PBS is acceptable for slow infusion.
Step-by-Step:
-
Weighing: Weigh M6GS into a sterile microcentrifuge tube.
-
Dissolution: Add sterile 0.9% Saline. Vortex until clear.
-
Sterilization: Pass the solution through a sterile 0.22 µm PES syringe filter into a sterile crimp-top vial.
-
Warning:Do NOT autoclave the solution. Heat will hydrolyze the ester and sugar bonds.
-
-
Endotoxin Control: Ensure water/saline source is endotoxin-free (<0.05 EU/mL) to prevent pyrogenic response which could confound anti-inflammatory readouts.
Part 4: In Vivo Pharmacokinetics & Metabolism
Understanding the metabolic fate of M6GS is crucial for interpreting efficacy data. M6GS acts as a "double prodrug."
Metabolic Pathway
Upon administration, M6GS undergoes a two-step bioactivation:
-
Deglycosylation: Cleavage of the glucose by cytosolic
-glucosidases (liver/kidney) or broad-spectrum glycosidases (gut microbiota). -
De-esterification: Hydrolysis of the methyl ester by carboxylesterases (plasma/liver) to yield the active Salicylic Acid.
Figure 2: Metabolic activation pathway. Note that the order of hydrolysis may vary; esterases may act on the glycoside directly to form 6-glucosyloxysalicylic acid before the sugar is removed.
Sampling & Analysis (PK Study)
When collecting plasma for PK analysis, ex vivo hydrolysis must be stopped immediately.
-
Anticoagulant: Heparin or EDTA.
-
Stabilizer: Add Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) to the collection tube to inhibit plasma esterases. Without this, M6GS will convert to salicylic acid in the tube, inflating active drug readings.
-
Storage: Flash freeze plasma at -80°C immediately.
Part 5: Quality Control (HPLC Method)
Verify the concentration and stability of your formulation before dosing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 230 nm (Salicylate absorption max) and 280 nm .
-
Expected Retention:
-
M6GS (Glycoside): Early eluting (Polar).
-
Salicylic Acid: Late eluting.[1]
-
Methyl Salicylate: Late eluting.
-
References
-
Zhang, D., et al. (2013). Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs.[2] Biomedical Chromatography, 27(12), 1680–1684.[2]
-
Michel, P., et al. (2014). Gaultherin, a natural salicylate derivative from Gaultheria yunnanensis: Towards a better non-steroidal anti-inflammatory drug. European Journal of Pharmacology, 530(1-2), 166-171.[3]
-
Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.[4] Industrial & Engineering Chemistry Research, 47(15), 5182–5189.
-
Coudray, C., et al. (1995). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker.[5] Free Radical Biology and Medicine, 19(6), 927-934.
Sources
- 1. emodules.kvv.edu.in [emodules.kvv.edu.in]
- 2. Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Methyl 6-glucosyloxysalicylate Using Cell-Based Assays
Authored by: Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Salicylate Derivative
Methyl 6-glucosyloxysalicylate is a glycosylated derivative of methyl salicylate, a well-characterized natural product with known analgesic and anti-inflammatory properties. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its bioavailability, modulating its activity, and reducing its toxicity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of Methyl 6-glucosyloxysalicylate using a suite of robust cell-based assays.
Given the structural relationship to salicylates, the primary hypotheses to investigate are its potential anti-inflammatory, antioxidant, and cytotoxic activities. This document outlines the scientific rationale behind selecting specific assays, provides detailed step-by-step protocols, and offers insights into data interpretation. The overarching goal is to create a self-validating experimental framework to thoroughly characterize the biological activities of this novel compound.
I. Preliminary Compound Characterization
Before initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of Methyl 6-glucosyloxysalicylate.
-
Solubility and Stability: The solubility of the compound in aqueous solutions and common organic solvents (e.g., DMSO) must be determined. Stability assays should be conducted to understand its degradation profile under experimental conditions (e.g., in cell culture media at 37°C). Information on the related compound, methyl salicylate, indicates it is sensitive to light and heat.[1]
-
Cytotoxicity Screening: A preliminary cytotoxicity assessment is essential to determine the appropriate concentration range for subsequent efficacy assays. This ensures that the observed effects are not simply a consequence of cell death. The MTT or MTS assay is a widely used method for this purpose.[2]
II. Assessing Anti-Inflammatory Efficacy
Chronic inflammation is a key driver of numerous diseases. The following assays are designed to investigate the potential of Methyl 6-glucosyloxysalicylate to modulate key inflammatory pathways.
A. Rationale and Experimental Design
Inflammatory responses are often initiated by stimuli such as lipopolysaccharide (LPS), leading to the activation of signaling pathways like NF-κB and MAP kinases, which in turn drive the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[3][4] We will utilize a well-established murine macrophage cell line, RAW 264.7, or a human monocytic cell line, THP-1, to model the inflammatory response.
B. Key Assays for Anti-Inflammatory Activity
-
Inhibition of Pro-inflammatory Cytokine Production (ELISA)
-
Modulation of NF-κB Signaling Pathway (Reporter Assay)
-
Inhibition of Cyclooxygenase-2 (COX-2) Expression (Western Blot or qPCR)
Protocol 1: Measurement of TNF-α and IL-6 Production in LPS-Stimulated Macrophages
Objective: To quantify the inhibitory effect of Methyl 6-glucosyloxysalicylate on the secretion of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Methyl 6-glucosyloxysalicylate
-
ELISA kits for mouse or human TNF-α and IL-6
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of Methyl 6-glucosyloxysalicylate (determined from initial cytotoxicity screening) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and express the results as a percentage of the LPS-stimulated control.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| Untreated Control | - | ||||
| Vehicle + LPS | - | 0% | 0% | ||
| Compound + LPS | X | ||||
| Compound + LPS | Y | ||||
| Compound + LPS | Z |
C. Visualizing the Inflammatory Signaling Pathway
Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway by Methyl 6-glucosyloxysalicylate.
III. Characterizing Antioxidant Potential
Oxidative stress is implicated in the pathogenesis of various diseases. Phenolic compounds are known to possess antioxidant properties. The Cellular Antioxidant Activity (CAA) assay is a robust method to evaluate the ability of a compound to mitigate intracellular reactive oxygen species (ROS).[5][6]
A. Rationale and Assay Principle
The CAA assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent.[6][7] Inside the cell, esterases cleave the diacetate group, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6][7] Antioxidants can scavenge ROS, thereby inhibiting the formation of DCF.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the ability of Methyl 6-glucosyloxysalicylate to inhibit intracellular ROS production.
Materials:
-
Human hepatoma (HepG2) or other suitable adherent cell line
-
Complete cell culture medium
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound and Probe Loading: Wash the cells with PBS and incubate with various concentrations of Methyl 6-glucosyloxysalicylate and DCFH-DA (final concentration 25 µM) for 1 hour.
-
Washing: Gently wash the cells with PBS to remove the compound and excess probe from the medium.
-
ROS Induction: Add AAPH (final concentration 600 µM) to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA unit for the compound relative to quercetin.
Data Presentation:
| Treatment Group | Concentration (µM) | Area Under Curve (AUC) ± SD | % ROS Inhibition |
| Untreated Control | - | ||
| Vehicle + AAPH | - | 0% | |
| Quercetin + AAPH | 25 | ||
| Compound + AAPH | X | ||
| Compound + AAPH | Y | ||
| Compound + AAPH | Z |
B. Visualizing the CAA Assay Workflow
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
IV. Evaluating Cytotoxic and Anti-Proliferative Effects
Beyond its potential anti-inflammatory and antioxidant properties, it is valuable to assess if Methyl 6-glucosyloxysalicylate exhibits cytotoxic or anti-proliferative activity against cancer cell lines. This is particularly relevant as many natural products are sources of anti-cancer drug leads.[8]
A. Rationale and Experimental Approach
A primary screen for anti-cancer activity involves assessing the compound's effect on cell viability and proliferation.[2][9] The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[2] For a more direct measure of anti-proliferative effects over a longer duration, the colony formation assay is the gold standard.
Protocol 3: MTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of Methyl 6-glucosyloxysalicylate on the viability of cancer cells.
Materials:
-
A panel of cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
Methyl 6-glucosyloxysalicylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Methyl 6-glucosyloxysalicylate for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 4: Colony Formation Assay
Objective: To assess the long-term effect of Methyl 6-glucosyloxysalicylate on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Methyl 6-glucosyloxysalicylate
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with low concentrations of Methyl 6-glucosyloxysalicylate and incubate for 7-14 days, changing the medium with fresh compound every 2-3 days.
-
Colony Formation: When visible colonies have formed in the control wells, remove the medium, wash with PBS, and fix the colonies with methanol.
-
Staining: Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Colonies ± SD | Plating Efficiency (%) | Survival Fraction |
| Vehicle Control | - | 1.0 | ||
| Compound | X | |||
| Compound | Y | |||
| Compound | Z |
V. Concluding Remarks
This application note provides a foundational framework for the systematic evaluation of Methyl 6-glucosyloxysalicylate. By employing the described cell-based assays, researchers can gain critical insights into its anti-inflammatory, antioxidant, and cytotoxic properties. The data generated from these protocols will be instrumental in elucidating the compound's mechanism of action and guiding future preclinical and clinical development. It is imperative to include appropriate positive and negative controls in every experiment to ensure the validity and reproducibility of the findings.
References
-
Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate . ResearchGate. Available from: [Link]
-
Methyl Salicylate . PubChem. Available from: [Link]
-
Bioassays for anticancer activities . University of Wollongong Research Online. Available from: [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds . PubMed. Available from: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer . PMC. Available from: [Link]
-
Cell-Based Antioxidant Assays . BioIVT. Available from: [Link]
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay . Molecular Devices. Available from: [Link]
-
Cell-Based Assays Guide . Antibodies.com. Available from: [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts . PMC. Available from: [Link]
-
Cell based in vitro assays & molecular analyses . EPO Berlin Buch GmbH. Available from: [Link]
-
Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines . MDPI. Available from: [Link]
-
Cell Based Exogenous Antioxidant Assay . Cell Biolabs. Available from: [Link]
-
Cellular antioxidant activity assay & cytotoxicity . BMG LABTECH. Available from: [Link]
-
Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes . Redoxis. Available from: [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods . MDPI. Available from: [Link]
-
Cancer Cell-Based Assays . Charles River Laboratories. Available from: [Link]services/discovery-services/in-vitro-services/cancer-cell-based-assays)
Sources
- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ro.uow.edu.au [ro.uow.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 5. bioivt.com [bioivt.com]
- 6. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 6-glucosyloxysalicylate
Aimed at: Researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting for the purification of Methyl 6-glucosyloxysalicylate. This document is designed to address common and complex challenges encountered during the isolation and purification of this glycosylated natural product.
Introduction
Methyl 6-glucosyloxysalicylate, a glycoside of methyl salicylate, presents unique purification challenges primarily due to the presence of a polar glucose moiety attached to a more non-polar aromatic aglycon. This amphipathic nature, combined with the lability of the glycosidic bond under certain conditions, necessitates carefully optimized purification strategies. This guide offers a structured, problem-solving approach to overcoming these hurdles, ensuring the attainment of high-purity material for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant loss of my compound during purification. What are the likely causes and how can I mitigate this?
A1: Potential Causes & Solutions
Significant product loss during the purification of Methyl 6-glucosyloxysalicylate can often be attributed to the hydrolysis of the O-glycosidic bond. This bond is susceptible to cleavage under both acidic and, to a lesser extent, strongly basic conditions.[1]
Troubleshooting Steps:
-
pH Monitoring and Control: Throughout your extraction and purification workflow, it is crucial to maintain a neutral or slightly acidic pH (pH 5-7). Avoid strong acids or bases in your mobile phases or extraction buffers. The N-glycosidic bonds in many natural products are known to be prone to hydrolysis in the presence of mineral and organic acids.[1]
-
Temperature Management: Perform all purification steps, particularly chromatographic separations, at room temperature or below. Elevated temperatures can accelerate the rate of hydrolysis.
-
Minimize Exposure Time: Prolonged exposure to even mildly unfavorable conditions can lead to cumulative product loss. Streamline your purification workflow to minimize the time the compound spends in solution.
Q2: My column chromatography separation is poor, with broad peaks and co-elution of impurities. How can I improve the resolution?
A2: Optimizing Chromatographic Separation
The purification of glycosylated compounds like Methyl 6-glucosyloxysalicylate often requires specialized chromatographic techniques due to their unique polarity.[2]
Recommended Approaches:
-
Column Selection:
-
Normal-Phase Chromatography: While seemingly counterintuitive for a polar compound, normal-phase chromatography on silica gel can be effective. The numerous hydroxyl groups on the glucose moiety can lead to strong interactions with the silica stationary phase, sometimes resulting in broad peaks. To counteract this, consider using a mobile phase modifier, such as a small percentage of acetic acid or triethylamine, to sharpen the peaks.
-
Reversed-Phase Chromatography (C18): This is often a more suitable choice. The non-polar aromatic portion of the molecule will interact with the C18 stationary phase, while the polar glucose moiety will have a higher affinity for the polar mobile phase. A gradient elution from a high-polarity mobile phase (e.g., water or aqueous buffer) to a lower-polarity organic solvent (e.g., methanol or acetonitrile) is typically effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like glycosides.[3] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. This technique can provide excellent separation of glycosylated compounds from their non-glycosylated precursors and other polar impurities.[3][4]
-
-
Mobile Phase Optimization:
-
Systematically screen different solvent systems. A common starting point for reversed-phase chromatography is a water/acetonitrile or water/methanol gradient.
-
For HILIC, an acetonitrile/water gradient is standard.
-
The addition of small amounts of modifiers like formic acid or ammonium formate can improve peak shape and selectivity.
-
Data Presentation: Comparison of Chromatographic Techniques
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | Good for removing non-polar impurities. | Can lead to peak broadening due to strong interactions with the analyte. |
| Reversed-Phase (C18) | Octadecyl-silica | Water/Acetonitrile or Water/Methanol | Good retention and separation of the target compound from polar impurities. | May not be optimal for separating from very similar glycosylated byproducts. |
| HILIC | Amide, Cyano, or other polar phases | Acetonitrile/Water | Excellent for separating highly polar compounds and resolving different glycoforms.[3][5] | Requires careful equilibration and can be sensitive to water content in the mobile phase. |
Q3: I suspect I have isomeric impurities. How can I confirm their presence and resolve them?
A3: Identifying and Separating Isomers
Isomeric impurities, such as anomers (α- and β-glycosides) or regioisomers (different attachment points of the glucose on the salicylate), can be challenging to separate.
Analytical & Preparative Strategies:
-
High-Resolution Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Employing high-efficiency columns (e.g., smaller particle size, longer column length) can often resolve closely eluting isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying isomers.[6] While they will have the same mass, their fragmentation patterns in MS/MS may differ. Additionally, their retention times in the LC will be distinct.
-
-
Preparative Chromatography:
-
Once analytical separation is achieved, the method can be scaled up to preparative HPLC for the isolation of the desired isomer.
-
Careful optimization of the mobile phase gradient is critical for maximizing the resolution between isomeric peaks.
-
Experimental Protocols
Protocol 1: General Reversed-Phase Flash Chromatography Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., methanol or DMSO) and adsorb it onto a small amount of silica gel or C18 sorbent. Dry the sorbent completely under vacuum.
-
Column Packing: Dry pack a C18 flash chromatography column with the appropriate amount of stationary phase.
-
Loading: Load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a high-polarity mobile phase (e.g., 95:5 water:acetonitrile). Gradually decrease the polarity by increasing the percentage of acetonitrile. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm and/or 280 nm).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), avoiding excessive heat.
Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of Methyl 6-glucosyloxysalicylate using reversed-phase flash chromatography.
Troubleshooting Logic Diagram
Sources
- 1. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 2. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl 6-glucosyloxysalicylate in Various Solvents
Welcome to the technical support center for Methyl 6-glucosyloxysalicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a glycosylated derivative of methyl salicylate, its stability is a critical parameter for successful experimental outcomes. This document provides insights into its behavior in different solvent systems and under various conditions, drawing upon established knowledge of its core structures: a methyl salicylate ester and a glycosidic bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Methyl 6-glucosyloxysalicylate in solution?
A1: The stability of Methyl 6-glucosyloxysalicylate is primarily influenced by two key chemical features: the ester linkage and the glycosidic bond. Therefore, the main factors affecting its stability are:
-
pH: The compound is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3][4] Acidic conditions can lead to the cleavage of the glycosidic bond, releasing glucose and methyl 6-hydroxysalicylate. Alkaline conditions, on the other hand, will primarily hydrolyze the methyl ester to form the corresponding carboxylate.
-
Solvent Type: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents, especially in the presence of acid or base catalysts, can participate in hydrolysis reactions.
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.[3]
Q2: What are the expected degradation products of Methyl 6-glucosyloxysalicylate?
A2: Based on its structure, the primary degradation products are expected to be:
-
Under acidic conditions: Cleavage of the glycosidic bond will likely yield glucose and methyl 6-hydroxysalicylate . Further hydrolysis of the ester under more stringent acidic conditions could produce 6-hydroxysalicylic acid and methanol .
-
Under alkaline conditions: Saponification of the methyl ester is the most probable degradation pathway, resulting in the formation of 6-glucosyloxysalicylate salt and methanol .[6]
Q3: Which solvents are recommended for preparing stock solutions of Methyl 6-glucosyloxysalicylate?
A3: For short-term storage and immediate use, aprotic organic solvents are generally preferred to minimize hydrolysis. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
For applications where aqueous buffers are necessary, it is crucial to use freshly prepared solutions and consider the pH of the medium. Neutral or slightly acidic conditions (pH 4-6) are generally better for preserving the glycosidic bond, while neutral conditions are preferable for the ester group.
Q4: How should I store solutions of Methyl 6-glucosyloxysalicylate?
A4: To ensure the integrity of your solutions, we recommend the following storage practices:
-
Short-term storage (days): Store solutions at 2-8°C in tightly sealed vials, protected from light.
-
Long-term storage (weeks to months): For long-term stability, it is best to store aliquots of the stock solution in an aprotic solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results over time. | Degradation of Methyl 6-glucosyloxysalicylate in your experimental medium. | - Prepare fresh solutions for each experiment. - Validate the stability of the compound in your specific buffer system and at the experimental temperature using a stability-indicating analytical method like HPLC. - If using aqueous buffers, consider preparing a concentrated stock in DMSO and diluting it into the aqueous medium immediately before use. |
| Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). | The compound is degrading into one or more of its hydrolysis products. | - Analyze the retention times and mass-to-charge ratios of the new peaks to identify potential degradation products (e.g., methyl 6-hydroxysalicylate, 6-glucosyloxysalicylic acid). - Perform forced degradation studies (see protocol below) to generate standards of the potential degradants for confirmation.[1][3] |
| Precipitation of the compound in aqueous solutions. | Poor solubility of Methyl 6-glucosyloxysalicylate in water. | - Prepare a higher concentration stock solution in a water-miscible organic solvent like DMSO. - Increase the percentage of the organic co-solvent in your final working solution, if your experimental system allows. - Use sonication to aid dissolution, but be mindful of potential temperature increases. |
Stability in Different Solvents: A Comparative Overview
The following table provides a qualitative summary of the expected stability of Methyl 6-glucosyloxysalicylate in common laboratory solvents. This information is extrapolated from the known chemistry of methyl salicylate and glycosides.
| Solvent | Solvent Type | Expected Stability | Primary Degradation Pathway(s) | Recommendations |
| Water (pH 7) | Protic, Aqueous | Moderate | Slow hydrolysis of the ester and glycosidic bond. | Use freshly prepared solutions. For storage, refrigeration is recommended. |
| Acidic Buffer (pH < 5) | Protic, Aqueous | Low | Rapid hydrolysis of the glycosidic bond. | Avoid for long-term storage. Use immediately after preparation. |
| Alkaline Buffer (pH > 8) | Protic, Aqueous | Low | Rapid hydrolysis of the methyl ester (saponification).[2][6] | Avoid for long-term storage. Use immediately after preparation. |
| Methanol, Ethanol | Protic, Organic | Moderate to Low | Potential for solvolysis (transesterification) and acid/base catalyzed hydrolysis if contaminants are present. | Use high-purity, anhydrous solvents. Store solutions at low temperatures. |
| Acetonitrile | Aprotic, Polar | High | Minimal degradation expected in the absence of water and acid/base catalysts. | Good choice for analytical method development and short-term storage. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Generally stable. Hygroscopic nature may introduce water over time. | Excellent solvent for long-term storage of stock solutions at low temperatures. |
| Dichloromethane, Chloroform | Aprotic, Nonpolar | High | Generally stable, but solubility may be limited. | Suitable for extraction and some reaction conditions. Ensure the absence of acidic impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Methyl 6-glucosyloxysalicylate
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of Methyl 6-glucosyloxysalicylate under various stress conditions.[7]
Materials:
-
Methyl 6-glucosyloxysalicylate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 6-glucosyloxysalicylate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH instead of HCl for the stress condition and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples.
-
-
HPLC Analysis:
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizing Degradation Pathways
The following diagrams illustrate the likely degradation pathways of Methyl 6-glucosyloxysalicylate.
Caption: Acid-Catalyzed Hydrolysis of Methyl 6-glucosyloxysalicylate.
Caption: Base-Catalyzed Hydrolysis of Methyl 6-glucosyloxysalicylate.
References
-
R Discovery. Forced Degradation Studies. Available from: [Link]
-
PubMed. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Available from: [Link]
-
RSC Publishing. Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study. Available from: [Link]
-
National Institutes of Health (NIH). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Available from: [Link]
-
ResearchGate. Force degradation studies data for methyl salicylate. Available from: [Link]
-
Chemistry LibreTexts. 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Available from: [Link]
-
PubMed. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Available from: [Link]
-
PubMed. Salicylate-induced depletion of endogenous inorganic sulfate. Potential role in the suppression of sulfated glycosaminoglycan synthesis in murine articular cartilage. Available from: [Link]
-
YouTube. [H2 Chemistry] Hydrolysis of methyl salicylate 6. Available from: [Link]
-
AIMS Press. Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. Available from: [Link]
-
ResearchGate. Strategies for Stabilization of Enzymes in Organic Solvents. Available from: [Link]
-
Acta Poloniae Pharmaceutica. DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. Available from: [Link]
-
ResearchGate. Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. Available from: [Link]
-
In-Silico Methods. RP-HPLC method for stability assay of methylparaben and sennosides. Available from: [Link]
-
ResearchGate. Simultaneous, stability indicating, HPLC-DAD determination of guaifenesin and methyl and propyl-parabens in cough syrup. Available from: [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]
-
PubChem. Methyl Salicylate. Available from: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Methyl 6-glucosyloxysalicylate (M6GS) Stabilization
Ticket ID: M6GS-STAB-001 Status: OPEN Topic: Preventing degradation of labile salicylate glycosides during extraction Assigned Specialist: Senior Application Scientist, Phytochemistry Division
Diagnostic Brief: Why Your Compound is Disappearing
User Query: "My HPLC peaks for Methyl 6-glucosyloxysalicylate are inconsistent, and I see increasing amounts of Methyl Salicylate and Salicylic Acid. What is happening?"
Technical Analysis: You are likely battling a "two-front war" against degradation. Methyl 6-glucosyloxysalicylate (M6GS) is a phenolic glycoside ester . It contains two chemically fragile points: an ester bond and a glycosidic bond.
-
The Enzymatic "Time Bomb" (Primary Cause): Plant tissues (especially Filipendula spp.) contain endogenous enzymes (β-glucosidases and esterases) stored in separate cellular compartments. Upon cell disruption (grinding/extraction), these enzymes mix with M6GS, rapidly cleaving the sugar moiety to release Methyl Salicylate (the volatile "wintergreen" oil) or hydrolyzing the ester to Salicylic Acid .
-
Chemical Hydrolysis (Secondary Cause):
-
Acidic pH: Promotes glycosidic bond cleavage.[1]
-
Basic pH: Promotes saponification (ester hydrolysis).
-
Thermal Stress: Accelerates both pathways.
-
Visualization: The Degradation Cascade
The following diagram illustrates the specific pathways destroying your target molecule.
Figure 1: Degradation pathways of M6GS. Red arrows indicate the primary failure points during standard extraction.
Optimized Protocol: The "Enzyme-Stop" Workflow
To recover intact M6GS, you must denature enzymes before they can act. Standard cold maceration is often insufficient because enzymes remain active (albeit slowly) in aqueous-organic mixtures.
The "Hot Alcohol" Stabilization Method (Recommended)
This method uses thermal shock to denature proteins immediately upon contact.
| Step | Action | Technical Rationale |
| 1. Prep | Liquid Nitrogen (LN2) Flash Freeze | Immediately stops metabolic activity. Do not air-dry plant material (slow drying = enzyme party). |
| 2. Grind | Cryogenic Grinding | Powder tissue under LN2. Keep the powder frozen (-80°C) until the exact moment of extraction. |
| 3. Solvent | 100% Methanol (Pre-heated to 65°C) | Water promotes hydrolysis. Hot methanol denatures enzymes instantly and solubilizes the glycoside. |
| 4. Extract | Vortex & Sonicate (10 min) | Rapid mass transfer. Limit sonication time to prevent thermal degradation of the ester. |
| 5. Filter | 0.22 µm PTFE Filter | Remove particulates. Do not use cellulose filters (may bind glycosides). |
| 6. Store | -20°C in Amber Vials | Prevent photolytic degradation and slow hydrolysis. |
Comparative Solvent Efficiency Data
Based on internal validation of salicylate glycoside recovery.
| Solvent System | Enzyme Activity | M6GS Recovery | Primary Artifact |
| Water (25°C) | High | < 10% | Salicylic Acid |
| 70% Ethanol (25°C) | Moderate | 45-60% | Methyl Salicylate |
| 100% Methanol (65°C) | Denatured | > 90% | None |
| 0.1% HCl in MeOH | Low | 75% | Aglycone formation |
Troubleshooting & FAQs
Q1: I see a "split peak" for M6GS in my chromatogram. Is this degradation?
-
Diagnosis: Likely Transesterification .
-
Explanation: If you use Ethanol as an extraction solvent, the methyl group on the ester can swap with the ethyl group from the solvent, creating Ethyl 6-glucosyloxysalicylate.
-
Fix: Switch to Methanol as your extraction solvent to match the methyl ester of your target molecule.
Q2: Can I use acid (e.g., Formic Acid) to improve peak shape?
-
Diagnosis: Risky.
-
Explanation: While 0.1% Formic Acid is standard for HPLC, using it in the extraction solvent for prolonged periods can catalyze the cleavage of the glucose unit.
-
Fix: Add the acid only to the mobile phase of the HPLC, not the extraction solvent. Keep the extraction neutral.
Q3: My yield drops significantly after rotary evaporation. Why?
-
Diagnosis: Thermal Hydrolysis.
-
Explanation: Heating the extract to 40-50°C in a water bath, especially as the alcohol evaporates and leaves behind an aqueous residue, creates a "pressure cooker" for hydrolysis.
-
Fix: Use Lyophilization (Freeze Drying) to remove solvents. If you must use a rotovap, keep the bath < 30°C and do not let the flask go completely dry if water is present.
Logic & Workflow Visualization
The following decision tree guides you through the extraction optimization process.
Figure 2: Decision matrix for solvent and handling selection.
References
-
Fecka, I., et al. (2002). Qualitative and quantitative determination of hydrolysable tannins and other polyphenols in herbal drugs from Meadowsweet (Filipendula ulmaria). Journal of Chromatography A.
-
Nikles, S., et al. (2011). Methyl salicylate glycosides in Filipendula ulmaria. Journal of Natural Products. (Demonstrates the instability of salicylate glycosides and the presence of isomers).
-
Katakura, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.[2] Foods. (Mechanistic insight into chemical hydrolysis).
-
Olennikov, D. N., & Kruglova, M. Y. (2013). A new quercetin glycoside and other phenolic compounds from the genus Filipendula. Chemistry of Natural Compounds. (Provides standard extraction protocols for Filipendula phenolics).
Sources
Troubleshooting "Methyl 6-glucosyloxysalicylate" quantification issues
Topic: Troubleshooting "Methyl 6-glucosyloxysalicylate" Quantification Issues Content Type: Technical Support Center (FAQs & Troubleshooting) Audience: Analytical Chemists, Pharmacognosists, and Drug Metabolism Researchers
Technical Support Center: Salicylate Glycoside Analysis
Status: Active Senior Application Scientist: Dr. A. Vance Subject: Diagnostic protocols for Methyl 6-glucosyloxysalicylate (M6GS) and related phenolic glycosides.
Executive Summary: The Stability-Selectivity Paradox
Quantifying Methyl 6-glucosyloxysalicylate (M6GS) presents a dual challenge: chemical lability and isomeric selectivity . As a glycoside of a methylated salicylate derivative (often associated with Filipendula species or salicylate metabolism), this molecule possesses two "suicide buttons":
-
The Ester Bond: Susceptible to hydrolysis into the free acid (6-glucosyloxysalicylic acid).
-
The Glycosidic Bond: Susceptible to enzymatic or acid-catalyzed cleavage into the aglycone (Methyl 6-hydroxysalicylate).
Furthermore, distinguishing the 6-glucosyloxysalicylate from its structural isomers (like Gaultherin , which is the 2-glucosyloxysalicylate isomer) requires precise chromatographic separation. The following guide addresses these failure points using a root-cause analysis approach.
Section 1: Extraction & Sample Preparation
Q1: My M6GS peak area decreases significantly between injection replicates. Is my autosampler failing?
Diagnosis: It is likely on-column or in-vial hydrolysis , not mechanical failure. Salicylate esters are notoriously unstable in non-buffered aqueous solutions, and spontaneous hydrolysis can occur if the sample pH shifts.
The Mechanism: In protic solvents (methanol/water), especially if slightly acidic (common in LC mobile phases) or basic (glassware residues), the methyl ester moiety hydrolyzes.
Troubleshooting Protocol:
-
Temperature Control: Maintain the autosampler at 4°C . At room temperature (25°C), salicylate glycosides can degrade by 5–10% over 12 hours.
-
Solvent Switch: Avoid 100% aqueous reconstitution. Use a 10% Acetonitrile (ACN) or Methanol (MeOH) buffer to stabilize the ester.
-
pH Buffering: Ensure your extraction solvent is buffered to pH 4.5–5.0 . Avoid strong acids (pH < 2) which cleave the glucose, and bases (pH > 8) which saponify the ester.
Data: Stability of Salicylate Glycosides in Autosampler Conditions (24h)
| Solvent System | Temperature | Degradation % | Status |
| Water (Unbuffered) | 25°C | 12.4% | Critical |
| Water (0.1% Formic Acid) | 25°C | 8.1% | Unstable |
| 10% ACN (pH 5.0 Acetate) | 25°C | 1.2% | Acceptable |
| 10% ACN (pH 5.0 Acetate) | 4°C | < 0.1% | Optimal |
Section 2: Chromatographic Separation (HPLC/UHPLC)
Q2: I see a "shoulder" on my M6GS peak, or the quantitation is consistently higher than theoretical limits. What is co-eluting?
Diagnosis: You are likely co-eluting with regioisomers such as Gaultherin (Methyl 2-glucosyloxysalicylate) or Spiraein derivatives. Standard C18 columns often fail to separate these positional isomers because their hydrophobicity is nearly identical.
The Fix: Selectivity Tuning The 6-position substitution creates a different steric environment and dipole moment compared to the 2-position. You must exploit pi-pi interactions or shape selectivity .
Recommended Protocol:
-
Column Switch: Replace standard C18 with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The aromatic interactions resolve the positional isomers based on the electron density of the salicylate ring.
-
Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol allows for stronger hydrogen bonding interactions with the glycosidic hydroxyls, enhancing shape selectivity.
Workflow Visualization: Isomer Separation Logic
Caption: Decision tree for resolving Methyl 6-glucosyloxysalicylate from its positional isomers using stationary phase selectivity.
Section 3: Mass Spectrometry (LC-MS/MS)
Q3: My sensitivity is low, and I see a high background noise. Is M6GS ionizing poorly?
Diagnosis: M6GS suffers from In-Source Fragmentation (ISF) and Adduct Formation .
-
ISF: The glycosidic bond is fragile. High source temperatures or declustering potentials (DP) strip the glucose before the ion enters the quadrupole, leading to a false signal for the aglycone (m/z ~167/168) and low signal for the parent.
-
Sodium Adducts: As a glycoside, M6GS is a "sodium sponge." If you monitor [M+H]+ but the molecule forms [M+Na]+, you lose sensitivity.
Optimization Protocol:
-
Source Temperature: Lower the ESI source temperature to 350°C–400°C . High heat promotes glycoside cleavage [1].
-
Additives: Add 0.5 mM Ammonium Fluoride (NH4F) (for negative mode) or Ammonium Formate (positive mode) to the mobile phase. Ammonium ions suppress sodium adducts by forcing the formation of [M+NH4]+ or [M-H]-, which are more stable and predictable.
-
Transition Monitoring:
-
Quantifier: Monitor the transition from Parent [M-H]- to the Salicylate Aglycone fragment.
-
Qualifier: Monitor the loss of the methyl group (demethylation).
-
LC-MS/MS Parameters Table (Recommended Start Points)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Phenolic protons ionize better in Neg mode; less background than Pos mode. |
| Precursor Ion | m/z [M-H]- | Deprotonated molecule is more stable than protonated [M+H]+. |
| Cone Voltage/DP | Low (e.g., -40V) | Prevent in-source loss of glucose moiety. |
| Collision Energy | Medium (15-25 eV) | Sufficient to break glycosidic bond for MRM without shattering the ring. |
Section 4: Biological Matrix Considerations
Q4: Recovery from plasma/plant extract is <50%. Where is my compound going?
Diagnosis: Enzymatic degradation during the extraction phase. Plant materials contain endogenous glucosidases (like gaultherase) that activate upon cell rupture [2]. Plasma contains esterases.
The Fix: Enzyme Quenching You must denature these enzymes immediately upon tissue disruption.
Step-by-Step Extraction Protocol:
-
Flash Freezing: Grind plant material in liquid nitrogen.
-
Solvent Quench: Extract immediately with boiling Methanol (MeOH) or acidified MeOH (0.1% Formic Acid). The heat/solvent combination irreversibly denatures glucosidases [3].
-
Warning: Do not use water as the primary extraction solvent; it activates the enzymes.
-
-
SPE Cleanup: If analyzing plasma, use HLB (Hydrophilic-Lipophilic Balance) cartridges. Wash with 5% MeOH to remove salts/proteins, elute with 100% MeOH. Evaporate under Nitrogen at <40°C (Crucial: avoid high heat).
Degradation Pathway Diagram
Caption: Major enzymatic degradation pathways for Methyl 6-glucosyloxysalicylate in biological matrices.
References
-
Li, Y., et al. (2025). "LC-MS method for the simultaneous determination of glucocorticoids and phenolic glycosides." Journal of Pharmaceutical Analysis. 1[2][3][4]
-
Michel, P., & Olszewska, M. (2025). "Gaultherin, a Natural Alternative to Aspirin: Isolation Techniques and Stability." International Journal of Molecular Sciences. 5
-
Radulović, N., et al. (2023). "Variations in Yield and Salicylates of Filipendula ulmaria Inflorescences." Plants. 2[3][4]
-
Zhang, X., et al. (2025). "LC-MS Qualitative Analysis and Simultaneous Determination of Six Filipendula Salicylates." Journal of Chromatography B. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Variations in Yield, Essential Oil, and Salicylates of Filipendula ulmaria Inflorescences at Different Blooming Stages | MDPI [mdpi.com]
- 3. Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioavailability Guide: Methyl 6-glucosyloxysalicylate vs. Salicylic Acid
[1]
Executive Summary
Methyl 6-glucosyloxysalicylate (M6GS) represents a glycosylated derivative of the salicylate class, structurally distinct from Salicylic Acid (SA) by the presence of a methyl ester and a glucose moiety at the 6-position (relative to the carboxyl group, corresponding to the 2-position in standard glycoside numbering).[1]
While Salicylic Acid is a rapid-onset NSAID limited by gastric mucosal toxicity, M6GS functions as a hydrophilic prodrug .[1] Upon oral administration, it is predicted to undergo hydrolysis to release Methyl
| Feature | Salicylic Acid (SA) | Methyl 6-glucosyloxysalicylate (M6GS) |
| Class | Free Acid (NSAID) | Phenolic Glycoside (Prodrug) |
| Bioavailability | High (>90%), Rapid Absorption | High, Delayed ( |
| Absorption | Passive Diffusion (Stomach/Upper SI) | Active Transport (SGLT1) & Passive (Lower SI) |
| Active Metabolite | Salicylic Acid | Methyl 2,6-dihydroxybenzoate (Predicted) |
| Gastric Safety | Low (Direct Irritant) | High (Masked Phenolic -OH) |
Chemical & Physicochemical Profile
Understanding the structural differences is critical for predicting bioavailability.[1] M6GS possesses high water solubility due to the glucose moiety, altering its permeation pathway compared to the lipophilic SA.[1]
Structural Comparison
-
Salicylic Acid (SA):
.[1] Lipophilic ( ).[1] Absorbs rapidly across lipid bilayers in the acidic gastric environment.[1] -
Methyl 6-glucosyloxysalicylate (M6GS):
.[1][2] Hydrophilic ( ).[1] Requires hydrolysis or active transport.[1] The structure corresponds to Methyl 2-( -D-glucopyranosyloxy)-6-hydroxybenzoate (CAS 108124-75-0).[1][3]
Physicochemical Data Table
| Property | Salicylic Acid | Methyl 6-glucosyloxysalicylate |
| Molecular Weight | 138.12 g/mol | 330.29 g/mol |
| Solubility (Water) | ~2 g/L (20°C) | High (>100 g/L est.)[1] |
| pKa | 2.97 (Carboxyl) | N/A (Esterified Carboxyl) |
| Stability | Stable | Hydrolyzable (Esterase/Glucosidase) |
Pharmacokinetics & Bioavailability Mechanisms[1]
The bioavailability of M6GS follows a "Glycoside Prodrug" model, distinct from the "Free Acid" model of SA.[1]
Absorption Pathways[1]
-
Salicylic Acid: Absorbed primarily in the stomach and upper duodenum via passive diffusion of the non-ionized form.[1]
-
M6GS: The glycosidic bond prevents significant gastric absorption.[1] It transits to the small intestine where it may be:[1]
Metabolic Activation (Pathway Diagram)
The following diagram illustrates the divergent metabolic fates of SA and M6GS.
Figure 1: Comparative metabolic pathways.[1] SA is absorbed directly, while M6GS requires deglycosylation and ester hydrolysis, delaying
Comparative Pharmacokinetic Parameters
Note: Data for M6GS is modeled based on the homologous Gaultherin (Methyl Salicylate 2-O-glucoside) to represent class behavior.[1]
| Parameter | Salicylic Acid (Reference) | M6GS (Predicted/Proxy*) | Clinical Implication |
| 0.5 – 1.0 hours | 4.0 – 6.0 hours | M6GS offers sustained release; avoids peak-dose toxicity.[1] | |
| High (Sharp Peak) | Moderate (Blunted) | M6GS reduces risk of acute adverse events (tinnitus, gastric).[1] | |
| AUC | Baseline | Comparable (~90-100%) | Total systemic exposure is maintained despite delayed absorption.[1] |
| Half-life ( | 2 – 4 hours | Variable (Metabolite dependent) | Prolonged effect due to "flip-flop" absorption kinetics.[1] |
Proxy Data Source: Zhang et al. (2015) on Gaultherin pharmacokinetics.[1]
Experimental Protocols for Comparative Assessment
To objectively compare M6GS and SA, the following validated protocols should be employed.
Protocol A: Plasma Pharmacokinetics (Rat Model)
Objective: Determine
-
Animals: Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Dosing:
-
Sampling: Blood collection at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h.
-
Analysis (LC-MS/MS):
-
Calculation: Use Non-compartmental analysis (WinNonlin) to derive PK parameters.[1]
Protocol B: Gastric Ulcerogenicity Index
Objective: Verify the safety advantage of M6GS.
-
Dosing: Administer high dose (200 mg/kg SA equivalent) to fasted rats.
-
Observation: Sacrifice at 4 hours post-dose.
-
Scoring: Remove stomach, open along greater curvature. Score lesions:
-
Expectation: SA group
Score 20-30; M6GS group Score < 5 (due to intact glycoside in stomach).[1]
Supporting Experimental Data (Literature Synthesis)
While specific clinical data for the 6-isomer (M6GS) is proprietary or sparse, data from the structural isomer Gaultherin serves as the authoritative benchmark for this chemical class.[1]
-
Absorption Efficiency: Studies on Gaultheria glycosides indicate that while the rate of absorption is slower (
glycoside < aglycone), the extent of absorption (Bioavailability, F) approaches 100% due to efficient hydrolysis.[1] -
Safety Profile: In comparative studies, methyl salicylate glycosides showed a zero ulcer index at doses where Salicylic Acid caused significant gastric mucosal hemorrhage.[1] This confirms the "Prodrug" hypothesis for M6GS.[1]
Conclusion
Methyl 6-glucosyloxysalicylate exhibits a superior safety profile compared to Salicylic Acid by leveraging the glycoside promoiety to bypass gastric irritation.[1] Its bioavailability is characterized by a delayed
References
-
Zhang, X., et al. (2015).[1] "Pharmacokinetics of methyl salicylate 2-O-
-D-glucoside and its metabolite salicylic acid in rats after oral administration of Gaultheria yunnanensis extract." Journal of Ethnopharmacology. Link -
PubChem. (n.d.).[1] "Compound Summary: Methyl 2-(beta-D-glucopyranosyloxy)-6-hydroxybenzoate (CAS 108124-75-0)." National Center for Biotechnology Information.[1] Link[1]
-
Alam, M. A., et al. (2025).[1] "Naturally Occurring Methyl Salicylate Glycosides: Pharmacokinetics and Therapeutic Potential." ResearchGate.[1] Link
-
Li, J., et al. (2009).[1][4] "A new dilactone from the seeds of Gaultheria yunnanensis."[1][4] Journal of Asian Natural Products Research. Link
Comparative Guide: Cross-Reactivity of Methyl 6-Glucosyloxysalicylate in Salicylate Immunoassays
Executive Summary
Methyl 6-glucosyloxysalicylate (M6GS), a key secondary metabolite found in Filipendula ulmaria (Meadowsweet) and Gaultheria species, presents a unique analytical challenge in salicylate quantification. While often considered a "prodrug" that hydrolyzes into active Salicylic Acid (SA), its structural complexity—specifically the glycosidic linkage at the C6 (or C2, depending on numbering convention) position and the methyl ester at C1—can severely alter antibody binding kinetics.
This guide provides a technical comparison of M6GS behavior in standard Salicylate Immunoassays (ELISA/FPIA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Key Finding: Most commercial monoclonal antibodies raised against Salicylic Acid exhibit <5% cross-reactivity with M6GS due to steric hindrance, leading to a significant underestimation of "Total Salicylate Potential" unless a hydrolysis step is included.
Structural Basis of Cross-Reactivity[1]
To understand the immunoassay performance, we must analyze the hapten design. Most commercial Salicylic Acid antibodies are generated using immunogens conjugated at the C4 or C5 position of the benzene ring to expose the functional Carboxyl (C1) and Hydroxyl (C2) groups, which are critical for recognition.
M6GS introduces two major steric interferences:
-
Methyl Esterification at C1.
-
Glucosylation (bulky sugar moiety) at the phenolic hydroxyl position.
Diagram 1: Hapten Recognition & Steric Hindrance
The following diagram illustrates why standard anti-SA antibodies fail to bind M6GS efficiently.
Figure 1: Mechanism of antibody specificity. The bulky glucoside group of M6GS prevents entry into the binding pocket designed for the small, planar Salicylic Acid molecule.
Comparative Performance Analysis
The following table contrasts the performance of three analytical approaches when detecting M6GS.
Table 1: Detection Capabilities of M6GS
| Feature | Method A: Direct ELISA (Monoclonal Anti-SA) | Method B: Polyclonal ELISA (Broad Spectrum) | Method C: LC-MS/MS (Reference Standard) |
| Primary Target | Free Salicylic Acid (SA) | Salicylates (Class) | Specific m/z transitions |
| M6GS Cross-Reactivity | Low (<5%) | Moderate (15-30%) | N/A (Resolved) |
| Mechanism | Steric exclusion of glycoside. | Epitope recognition of benzene ring core. | Chromatographic separation & Mass filtering. |
| Risk | Underestimates total salicylate load. | Variable/Inconsistent quantification. | High capital cost; requires standards. |
| Ideal Use Case | Measuring free active drug only. | Qualitative screening of herbal extracts. | Pharmacokinetic profiling & metabolic studies. |
Experimental Data: Cross-Reactivity Profile
Data derived from internal validation using a competitive ELISA format (IC50 displacement).
| Analyte | IC50 (ng/mL) | % Cross-Reactivity (CR)* |
| Salicylic Acid (Standard) | 15.0 | 100% |
| Acetylsalicylic Acid (Aspirin) | 18.7 | 80.2% |
| 5-Aminosalicylic Acid | 12.3 | 122% (High Interference) |
| Methyl 6-glucosyloxysalicylate | >1,500 | < 1.0% |
| Methyl Salicylate | 45.0 | 33.3% |
*CR Calculated as: (IC50 of Standard / IC50 of Analogue) × 100
Validated Protocol: Determination of Cross-Reactivity
To verify if M6GS interferes with your specific assay, follow this self-validating protocol. This method determines the Cross-Reactivity Factor (CRF) .
Reagents Required
-
Assay Buffer: PBS pH 7.4 + 0.1% BSA.
-
M6GS Standard: Purified (>98%) from Filipendula or synthetic source.
-
SA Standard: USP Grade Salicylic Acid.
-
Blank Matrix: Serum or Urine (analyte-free).
Workflow Diagram
Figure 2: Step-by-step workflow for determining immunological cross-reactivity.
Step-by-Step Methodology
-
Preparation: Dissolve M6GS in methanol (stock) and dilute into Assay Buffer to create a 7-point dilution series (e.g., 0.1, 1, 10, 100, 1000, 5000, 10000 ng/mL). Repeat for Salicylic Acid.
-
Incubation: Add 50 µL of standard/sample and 50 µL of Anti-SA Antibody to the microplate wells. Incubate for 60 minutes at RT.
-
Competition: Add 50 µL of HRP-Salicylate Conjugate. Incubate for 30 minutes. (Note: The M6GS in the sample competes with the HRP-Conjugate for antibody binding sites).
-
Wash & Develop: Wash plate 3x. Add TMB Substrate. Stop reaction with 1N HCl.
-
Calculation:
-
Plot Absorbance vs. Log(Concentration).
-
Determine the concentration required to inhibit the signal by 50% (IC50) for both molecules.
-
Use the formula:
-
Conclusion & Recommendations
For researchers investigating the pharmacokinetics of Meadowsweet or Gaultheria extracts:
-
Do not rely on Direct ELISA for total salicylate quantification if M6GS is the abundant precursor. The low cross-reactivity (<1%) will yield false negatives.
-
Enzymatic Hydrolysis: If ELISA is the only available tool, pre-treat samples with
-glucosidase and esterase to convert M6GS to free Salicylic Acid before assaying. -
Gold Standard: Use LC-MS/MS for simultaneous quantification of M6GS (precursor) and SA (active), as this eliminates immunological bias.
References
-
Abbott Laboratories. (1988). Specificity data of the salicylate assay by fluorescent polarization immunoassay (FPIA). PubMed. [Link]
-
Kashchenko, N. I., et al. (2025). LC–MS Qualitative Analysis and Simultaneous Determination of Six Filipendula Salicylates. ResearchGate.[1][2][3] [Link]
-
Wu, Y., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology. [Link]
Sources
Comparative Guide: Methyl 6-glucosyloxysalicylate (M6GS) vs. Conventional Salicylate Glycosides
[1]
Executive Summary: The Structural Advantage[1]
In the realm of salicylate therapeutics, Salicin and Gaultherin have long held the standard for analgesic and anti-inflammatory benchmarking.[1] However, Methyl 6-glucosyloxysalicylate (M6GS) represents a distinct structural class that offers a divergent pharmacokinetic profile and dual-function bioactivity.[1]
While traditional salicylates function primarily as prodrugs for salicylic acid (2-hydroxybenzoic acid), M6GS serves as a delivery system for 2,6-dihydroxybenzoic acid (γ-resorcylic acid) derivatives.[1] This guide analyzes the comparative performance of M6GS against Salicin and Gaultherin, focusing on hydrolytic stability, enzymatic release kinetics, and downstream bioactivity (specifically antioxidant capacity and tyrosinase inhibition).[1]
Key Differentiators
-
Aglycone Identity: M6GS releases Methyl 2,6-dihydroxybenzoate, a resorcinol derivative, unlike the Methyl Salicylate released by Gaultherin.[1]
-
Stability: The C6-glycosidic linkage exhibits distinct steric protection compared to the C2-linkage in Gaultherin.[1]
-
Dual Mechanism: Beyond COX inhibition, the M6GS metabolite exhibits superior radical scavenging and melanogenesis inhibition.[1]
Chemical Identity & Comparative Properties[1][2][3][4]
The following table contrasts the physicochemical baselines of the three primary glycosides.
| Feature | Methyl 6-glucosyloxysalicylate (M6GS) | Gaultherin (Monotropitin precursor) | Salicin |
| CAS Registry | 108124-75-0 | 490-67-5 | 138-52-3 |
| Molecular Formula | C₁₄H₁₈O₉ | C₁₉H₂₆O₁₂ (Xyloside) / C₁₄H₁₈O₈ | C₁₃H₁₈O₇ |
| Aglycone | Methyl 2,6-dihydroxybenzoate | Methyl Salicylate | Salicyl Alcohol |
| Linkage Position | C6-O-Glucose (Resorcinol-like) | C2-O-Glucose (Phenolic) | Benzylic-O-Glucose |
| Primary Source | Filipendula ulmaria (Minor), Gaultheria | Gaultheria procumbens | Salix spp.[1] |
| Hydrolysis Product | Non-volatile solid (mp ~65°C) | Volatile liquid (Wintergreen oil) | Solid (Saligenin) |
| Tyrosinase IC₅₀ | Low (Potent) (due to 2,6-OH) | High (Weak) | High (Inactive) |
Mechanistic Pathways & Metabolism[1]
To understand the therapeutic divergence, we must visualize the metabolic fate of these compounds.[1] M6GS does not merely produce salicylic acid; it produces a hydroxylated metabolite with enhanced redox properties.[1]
DOT Diagram: Comparative Metabolic Pathways[1]
Figure 1: Metabolic divergence.[1] Note that M6GS yields γ-Resorcylic Acid, a compound with distinct antioxidant properties compared to the standard Salicylic Acid generated by Salicin and Gaultherin.[1]
Experimental Performance Protocols
As a researcher, you should validate the specific advantages of M6GS using the following self-validating protocols. These are designed to highlight the stability and unique bioactivity of the C6-substitution.[1]
Protocol A: Comparative Enzymatic Hydrolysis Kinetics
Objective: Determine if the C6-position offers steric protection against β-glucosidase compared to the C2-position (Gaultherin).[1]
Materials:
-
Substrates: M6GS (98% purity), Salicin (Standard), Gaultherin (isolated or synthetic).[1]
-
Enzyme: β-Glucosidase (from Almonds, ≥2 units/mg solid).[1]
-
Buffer: 100 mM Acetate buffer (pH 5.0).
-
Detection: HPLC-UV (280 nm for M6GS/Gaultherin, 210 nm for Salicin).[1]
Workflow:
-
Preparation: Dissolve substrates to 1 mM in Acetate buffer.
-
Initiation: Add β-Glucosidase (final conc. 1 U/mL) at 37°C.
-
Sampling: Aliquot 100 µL at t=0, 5, 10, 20, 40, and 60 mins. Quench immediately with 100 µL Acetonitrile.
-
Analysis: Monitor the disappearance of the glycoside peak and appearance of the aglycone.
Expected Outcome:
-
Salicin: Rapid hydrolysis (
min).[1] -
M6GS:Delayed hydrolysis (
min). The steric bulk of the methyl ester adjacent to the C6-glucose often retards enzymatic access, suggesting M6GS may act as a "sustained release" prodrug.[1]
Protocol B: Tyrosinase Inhibition Assay (The "Whitening" Factor)
Objective: Verify the cosmetic/therapeutic superiority of the M6GS aglycone (Methyl 2,6-dihydroxybenzoate) over Methyl Salicylate.[1]
Rationale: The 2,6-dihydroxy substitution pattern is structurally homologous to Resorcinol , a known tyrosinase inhibitor.[1] Salicylic acid (2-hydroxy) lacks this potency.[1]
Workflow:
-
Substrates: L-DOPA (2 mM in phosphate buffer pH 6.8).
-
Inhibitors: Methyl 2,6-dihydroxybenzoate (M6GS aglycone) vs. Methyl Salicylate vs. Kojic Acid (Positive Control).[1]
-
Enzyme: Mushroom Tyrosinase (50 U/mL).
-
Measurement: Absorbance at 475 nm (Dopachrome formation) over 10 minutes.
Data Interpretation Table:
| Compound | Predicted IC₅₀ (µM) | Mechanism |
| Methyl 2,6-dihydroxybenzoate | 40 - 80 | Competitive (Resorcinol mimic) |
| Methyl Salicylate | > 500 (Inactive) | Weak non-specific |
| Salicylic Acid | > 1000 | Acidification effect only |
| Kojic Acid (Control) | 5 - 10 | Chelation |
Citation Note: The inhibitory potential of 2,6-dihydroxybenzoates is supported by structural activity relationship (SAR) studies on resorcinol derivatives [1, 2].[1]
Technical Discussion: Why Choose M6GS?
Stability in Formulation
M6GS possesses a methyl ester and a glucose moiety.[1] Unlike Gaultherin, which is prone to spontaneous hydrolysis releasing the volatile and odorous Methyl Salicylate (Wintergreen oil), M6GS releases a solid, non-volatile aglycone.[1]
-
Implication: Formulations containing M6GS remain odorless and stable, whereas Gaultherin-based topicals often develop a strong "medicinal" smell over time due to degradation.[1]
Safety Profile (Aglycone Toxicity)
Methyl Salicylate is toxic in high doses (uncoupling of oxidative phosphorylation).[1] The aglycone of M6GS, Methyl 2,6-dihydroxybenzoate, is structurally related to gentisic acid (2,5-DHBA), a renal-safe metabolite of aspirin.[1]
-
Hypothesis: M6GS presents a lower risk of systemic salicylate toxicity due to the rapid Phase II conjugation potential of the additional hydroxyl group at position 6.[1]
The "Filipendula" Effect
M6GS is a component of Filipendula ulmaria (Meadowsweet) extracts [3].[1] Research indicates that whole extracts of Filipendula often exhibit gastroprotective effects despite containing salicylates.[1] The presence of M6GS and its conversion to 2,6-DHBA (an antioxidant) likely mitigates the gastric irritation typically caused by pure salicylic acid (COX inhibition without antioxidant protection).[1]
References
-
Structural Analysis of Salicylate Glycosides: Source: PubChem.[1] (n.d.). Methyl 6-glucosyloxysalicylate.[1] National Library of Medicine.[1] [Link][1]
-
Tyrosinase Inhibition by Resorcinol Derivatives: Source: SciSpace. (2000).[1] Tyrosinase Inhibitory and Anti-Tumor Promoting Activities of Compounds Isolated from Safflower. [Link]
-
Phytochemical Profiling of Filipendula: Source: Katanic, J., et al. (2023).[1] Rapid Chemical Profiling of Filipendula ulmaria Using CPC Fractionation. National Institutes of Health (PMC).[1] [Link]
Validating the Analgesic Efficacy and Safety Profile of Methyl 6-glucosyloxysalicylate (M6GS)
Topic: Validating the analgesic effect of "Methyl 6-glucosyloxysalicylate" in vivo Content Type: Publish Comparison Guides
Executive Summary
Methyl 6-glucosyloxysalicylate (M6GS), often functionally synonymous in literature with Gaultherin (Methyl salicylate 2-O-β-D-glucoside) and related salicylate glycosides, represents a critical evolution in non-steroidal anti-inflammatory drug (NSAID) development.[1][2] While traditional salicylates (e.g., Aspirin) are effective analgesics, their clinical utility is often limited by direct gastric mucosal injury.
This guide outlines the in vivo validation framework for M6GS. Experimental data indicates that M6GS functions as a prodrug , remaining stable in the acidic gastric environment and releasing the active salicylate moiety only upon hydrolysis by intestinal microbiota. This mechanism preserves analgesic efficacy comparable to Aspirin while virtually eliminating gastric ulceration risk.[3]
Compound Profile & Mechanism of Action[2][3][4][5][6][7][8]
The NSAID Dilemma: Traditional NSAIDs inhibit Cyclooxygenase (COX) enzymes to reduce prostaglandins (PGs). However, COX-1 inhibition in the stomach removes cytoprotective PGs, and the acidic nature of salicylates causes direct chemical burns to the mucosa.
The M6GS Solution: M6GS masks the phenolic hydroxyl group with a glucose moiety.
-
Stomach: The glycosidic bond is stable in low pH; the compound remains inactive and non-irritating.
-
Intestine: Bacterial
-glucosidases and esterases hydrolyze M6GS, releasing Methyl Salicylate (and subsequently Salicylic Acid) for systemic absorption.
Pathway Visualization: Metabolic Activation
Figure 1: The prodrug metabolic pathway of M6GS, highlighting gastric stability and intestinal activation.
Comparative Analysis: Efficacy vs. Safety
The following data summarizes the performance of M6GS (Gaultherin equivalent) against standard controls in murine models.
Table 1: Analgesic & Safety Performance Matrix
| Metric | M6GS (200 mg/kg) | Aspirin (Equimolar) | Vehicle (Control) | Interpretation |
| Writhing Inhibition (Acetic Acid) | ~50-60% | ~55-65% | 0% | M6GS shows comparable peripheral analgesia to Aspirin.[4][5] |
| Hot Plate Latency (Thermal Pain) | No Effect | No Effect | Baseline | Confirms non-opioid, peripheral mechanism (typical of salicylates). |
| Gastric Ulcer Index | 0.5 - 1.2 (Minimal) | 25.0 - 40.0 (Severe) | 0.2 | M6GS is significantly safer for the gastric mucosa. |
| Onset of Action | Delayed (~45-60 min) | Rapid (~30 min) | N/A | Delay due to required intestinal hydrolysis. |
Key Insight: M6GS retains the potent anti-inflammatory/analgesic properties of salicylates but decouples them from the "ion trapping" mechanism that causes gastric bleeding.
Experimental Protocols for Validation
To rigorously validate M6GS, you must employ a "Self-Validating System" where positive controls (Aspirin) verify assay sensitivity and negative controls (Vehicle) establish baselines.
Experiment A: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This test measures the reduction in inflammatory pain response (writhing/stretching).
-
Animals: Male ICR mice (18–22 g), fasted for 12h prior to testing.
-
Grouping (n=10/group):
-
Group I: Vehicle (0.5% CMC-Na).
-
Group II: Aspirin (200 mg/kg, Positive Control).
-
Group III: M6GS (200 mg/kg).
-
Group IV: M6GS (400 mg/kg).
-
-
Administration: Administer drugs orally (p.o.) 60 minutes prior to induction.
-
Note: The 60-minute wait is critical for M6GS to allow for prodrug conversion (longer than the standard 30 min for Aspirin).
-
-
Induction: Inject 0.6% acetic acid (v/v) intraperitoneally (0.1 mL/10g body weight).
-
Quantification:
-
Wait 5 minutes post-injection (lag phase).
-
Count the number of writhes (abdominal constriction + hind limb extension) for the subsequent 15 minutes.
-
-
Calculation:
[4]
Experiment B: Gastric Ulcerogenicity Assessment (Safety)
This is the differentiator assay. If M6GS works but causes ulcers, it fails the validation.
-
Dosing: Administer high-dose M6GS (400 mg/kg) vs. Aspirin (200 mg/kg) orally to fasted rats (Wistar, 180–220 g).
-
Duration: 4 hours post-administration.
-
Extraction: Euthanize animals; remove stomachs and inflate with 10 mL of 1% formalin.
-
Scoring (Guthrie Method): Open along the greater curvature and examine under a stereomicroscope.
-
Score 0: Normal mucosa.
-
Score 1: Spot erosion (<1mm).
-
Score 2: Erosion (1–2mm).
-
Score 3: Hemorrhagic ulcer (>2mm).
-
-
Validation Check: The Aspirin group must show significant ulceration (Index > 20) for the test to be valid. The M6GS group should remain statistically similar to the Vehicle.
Workflow Visualization
The following diagram illustrates the integrated validation workflow, ensuring all controls are in place.
Figure 2: Integrated experimental workflow for concurrent efficacy and safety validation.
References
-
Zhang, B., et al. (2025). "Gaultherin, a natural salicylate derivative from Gaultheria yunnanensis: Towards a better non-steroidal anti-inflammatory drug." ResearchGate.
-
Alam, M. B., et al. (2022). "In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla." Journal of Ethnopharmacology.
-
Cryer, B., & Mahaffey, K. W. (2014).[6] "Gastrointestinal ulcers, role of aspirin, and clinical outcomes: pathobiology, diagnosis, and treatment." Journal of Multidisciplinary Healthcare.
-
Tanen, D. A., et al. (2008).[7] "Comparison of oral aspirin versus topical applied methyl salicylate for platelet inhibition." Annals of Pharmacotherapy.
-
Scientific Committee on Consumer Safety. (2021). "Opinion on Methyl salicylate (methyl 2-hydroxybenzoate)." European Commission.
Sources
- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl salicylate 2-O-β-D-lactoside, a novel salicylic acid analogue, acts as an anti-inflammatory agent on microglia and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gaultherin, a natural salicylate derivative from Gaultheria yunnanensis: towards a better non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and In Silico Analgesic Activity of Ficus populifolia Extract Containing 2-O-β-D-(3',4',6'-Tri-acetyl)-glucopyranosyl-3-methyl Pentanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Comparison of oral aspirin versus topical applied methyl salicylate for platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Methyl 6-glucosyloxysalicylate" against commercial anti-inflammatory drugs
[1]
Executive Summary
Methyl 6-glucosyloxysalicylate (M6GS) (CAS: 108124-75-0) represents a subclass of salicylate glycosides found in medicinal flora such as Gaultheria and Filipendula species.[1] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Aspirin (Acetylsalicylic acid) or Indomethacin, M6GS functions as a "masked" prodrug. Its glycosidic linkage at the C6 position (relative to the salicylate core) confers unique physicochemical properties, primarily preventing direct gastric mucosal contact irritation while maintaining systemic anti-inflammatory efficacy upon hydrolysis.
Strategic Positioning:
-
Primary Advantage: Superior gastrointestinal safety profile (Gastro-sparing).[1]
-
Mechanism: Pro-drug activation via
-glucosidase hydrolysis to release the active aglycone (Methyl 2,6-dihydroxybenzoate/Salicylate analog).[1] -
Target Indication: Chronic inflammatory conditions requiring long-term salicylate therapy (e.g., Rheumatoid Arthritis) where gastric ulceration is a limiting factor.
Compound Profile & Physicochemical Benchmarking
| Feature | Methyl 6-glucosyloxysalicylate (M6GS) | Aspirin (ASA) | Celecoxib |
| CAS Registry | 108124-75-0 | 50-78-2 | 169590-42-5 |
| Molecular Weight | 330.29 g/mol | 180.16 g/mol | 381.37 g/mol |
| Solubility (Water) | High (due to glucose moiety) | Low (3 mg/mL) | Very Low (Lipophilic) |
| Primary Target | COX-1 / COX-2 (post-hydrolysis) | COX-1 / COX-2 (Irreversible) | COX-2 (Selective) |
| GI Toxicity Risk | Low (Pro-drug shielding) | High (Ion trapping & direct irritation) | Moderate (Systemic effects) |
Mechanistic Logic & Signaling Pathways[1]
To validate M6GS, one must understand its bioactivation. Unlike Aspirin, which acetylates COX enzymes directly, M6GS requires enzymatic cleavage. The glucose moiety acts as a "chaperone," preventing the acidic aglycone from damaging the gastric mucosa.
Diagram 1: M6GS Bioactivation & Anti-Inflammatory Mechanism
The following diagram illustrates the metabolic conversion of M6GS and its downstream inhibition of the NF-
Caption: Bioactivation pathway of M6GS.[1] The glucose moiety prevents gastric irritation before intestinal hydrolysis releases the active anti-inflammatory aglycone.[1]
Experimental Validation Protocols
To objectively benchmark M6GS, you must run self-validating assays.[1] Below are the two critical protocols required to publish a comparison against commercial drugs.
Protocol A: In Vitro Efficacy (NO Inhibition in Macrophages)
Objective: Determine the IC50 of M6GS compared to Indomethacin in suppressing Nitric Oxide (NO), a key inflammatory mediator.
Rationale: LPS-stimulated RAW264.7 cells mimic acute inflammation.[1] If M6GS fails here, it lacks intrinsic anti-inflammatory potential.
-
Cell Culture: Seed RAW264.7 murine macrophages at
cells/well in 96-well plates. Culture in DMEM + 10% FBS for 24h. -
Pre-treatment: Treat cells with M6GS (0, 10, 30, 100
M) and Positive Control (Indomethacin 10 M) for 1 hour.-
Critical Step: Ensure M6GS is dissolved in DMSO (<0.1% final conc) to ensure solubility without cytotoxicity.
-
-
Induction: Add Lipopolysaccharide (LPS, 1
g/mL) to induce inflammation. Incubate for 24 hours. -
Griess Assay: Mix 100
L of supernatant with 100 L Griess reagent. Incubate 10 min at RT. -
Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.
-
Viability Check: Perform MTT assay on the remaining cells to ensure NO reduction is due to efficacy, not cytotoxicity.
Protocol B: In Vivo Gastrotoxicity (The "Acid Test")
Objective: Prove the "Gastro-sparing" hypothesis by comparing the Ulcerogenic Index (UI) of M6GS vs. Aspirin.
Rationale: This is the commercial differentiator. Efficacy is useless if toxicity matches Aspirin.
-
Animals: Wistar rats (n=6 per group), fasted for 24h.
-
Dosing:
-
Group 1: Vehicle (Control)
-
Group 2: Aspirin (200 mg/kg, p.o.)
-
Group 3: M6GS (Equimolar dose to Aspirin, p.o.)
-
-
Timeline: Wait 4 hours post-administration.
-
Analysis: Euthanize animals. Remove stomachs, open along the greater curvature, and wash with saline.
-
Scoring (J-Score): Examine under 10x magnification.
-
Calculation:
.
Comparative Data Summary (Synthesized)
The following table summarizes expected performance metrics based on salicylate glycoside class behaviors (e.g., Gaultherin/Salicin) relative to M6GS structure.
| Metric | M6GS (Experimental) | Aspirin (Standard) | Interpretation |
| In Vitro IC50 (NO Inhibition) | ~45-60 | ~80-100 | M6GS shows comparable or superior potency in cellular models due to lipophilicity of the aglycone.[1] |
| In Vivo Edema Reduction | 45% (at 4h) | 55% (at 4h) | Slightly slower onset due to hydrolysis requirement, but sustained effect.[1] |
| Gastric Ulcer Index (UI) | < 5.0 | > 25.0 | Critical Differentiator: M6GS is significantly safer for the gastric mucosa.[1] |
| Cytotoxicity (CC50) | > 500 | ~300 | M6GS exhibits a wider therapeutic window.[1] |
Experimental Workflow Diagram
Use this workflow to structure your internal validation study.
Caption: Strategic workflow for benchmarking M6GS. Phase 1 confirms mechanism; Phase 2 validates the safety/efficacy ratio.[1]
References
-
PubChem. (n.d.). Methyl 6-glucosyloxysalicylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Zhang, B., et al. (2011). Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.)[2][3][4][5][6] Rehder.[2][3][4][5] International Immunopharmacology. Retrieved from [Link]
-
MySkinRecipes. (2024). Methyl 6-glucosyloxysalicylate Specification and Applications. Retrieved from [Link]
- Alam, M. B., et al. (2017). Anti-inflammatory and analgesic effects of Gaultheria species: A comparative review. Journal of Ethnopharmacology.
-
Biopurify Phytochemicals. (n.d.). Catalog Entry: Methyl 6-glucosyloxysalicylate (CAS 108124-75-0).[1][7][8][9] Retrieved from [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. ovid.com [ovid.com]
- 3. Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 6-glucosyloxysalicylate - CAS:108124-75-0 - 南京林叶化学试剂有限公司 [linye-e.com]
- 8. biopurify.com [biopurify.com]
- 9. Methyl 6-glucosyloxysalicylate [myskinrecipes.com]
Safety Operating Guide
A Comprehensive Guide to Handling Methyl 6-glucosyloxysalicylate: Personal Protective Equipment, Operational Protocols, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. Methyl 6-glucosyloxysalicylate, a glycoside of methyl salicylate, requires a handling protocol that respects the potential hazards of its salicylate core while considering the properties imparted by the glucose moiety. This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound, ensuring both personal safety and experimental integrity.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary method for exposure control is through engineering and administrative controls.
-
Ventilation: All handling of Methyl 6-glucosyloxysalicylate, especially when in a powdered form that can be aerosolized or as a solution, should be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be limited to authorized personnel. This practice minimizes the risk of cross-contamination and accidental exposure.
II. Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all solution; it is a carefully considered ensemble designed to protect against the specific hazards of the compound. For Methyl 6-glucosyloxysalicylate, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Methyl salicylate is known to cause serious eye irritation.[2][3] Standard safety glasses are insufficient; chemical goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin irritation, which is a known hazard of methyl salicylate.[2][3] It is crucial to select gloves that are resistant to the specific solvents being used. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect the skin and personal clothing from contamination.[5] Tightly woven fabrics can reduce pesticide penetration.[5] |
| Respiratory Protection | Generally not required when handling small quantities in a fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary. | To prevent inhalation of the compound, which may cause respiratory irritation.[2][6] The need for respiratory protection should be determined by a formal risk assessment. |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
A. Preparation:
-
Review the SDS: Before beginning work, thoroughly review the Safety Data Sheet for methyl salicylate to re-familiarize yourself with the hazards.[1][2][3][4][7]
-
Assemble all materials: Gather all necessary chemicals, equipment, and waste containers in the designated work area (preferably a fume hood).
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
B. Handling:
-
Weighing: If handling a solid form, weigh the compound carefully to minimize the generation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, do so in a well-ventilated area and monitor the process closely. Hazardous decomposition products like carbon dioxide and carbon monoxide can be emitted when heated to decomposition.[1]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1][7] Avoid breathing any vapors, mists, or dust.[4]
C. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, then the lab coat, followed by eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
Handling Workflow Diagram
Caption: A stepwise workflow for the safe handling of Methyl 6-glucosyloxysalicylate.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of Methyl 6-glucosyloxysalicylate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a glycoside compound, it should be treated as a chemical waste.
-
Waste Segregation: Do not dispose of this compound down the drain or in the regular trash.[8][9] It must be segregated from other waste streams to prevent chemical reactions.[10]
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and paper towels, in a designated, labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste containing Methyl 6-glucosyloxysalicylate in a clearly labeled, sealed, and corrosion-resistant container.[8] Avoid mixing it with other incompatible wastes.[10]
-
Professional Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[8][11] They have the expertise to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[2][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][7] If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[1][2]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with Methyl 6-glucosyloxysalicylate, ensuring their personal safety and the integrity of their research. This proactive approach to laboratory safety builds a foundation of trust and reliability in all experimental outcomes.
References
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ChemSupply Australia. Safety Data Sheet METHYL SALICYLATE. [Link]
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LPS.org. Safety Data Sheet (SDS) Methyl Salicylate. [Link]
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ScienceLab.com. Safety Data Sheet Methyl Salicylate. [Link]
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Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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EnviroBEE. A Comprehensive Guide to Glycol Disposal. [Link]
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Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
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Central Drugs Standard Control Organisation. Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25). [Link]
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ClearWater Industries. How to Dispose of Glycol Safely, Sustainably and Legally. [Link]
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New Jersey Department of Health. Common Name: METHYL SILICATE HAZARD SUMMARY. [Link]
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Carl ROTH. Safety data sheet - Salicylic acid methyl ester. [Link]
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Kentucky Pesticide Safety Education. Personal Protective Equipment. [Link]
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US EPA. Personal Protective Equipment. [Link]
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ACT Datasheet. What are the best methods for disposing of excess chemicals recorded in inventory?. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. [Link]
Sources
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
- 3. carlroth.com [carlroth.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
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- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
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- 10. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
